molecular formula C21H21F3N4O B1497879 CYP51-IN-2 CAS No. 1155361-00-4

CYP51-IN-2

Katalognummer: B1497879
CAS-Nummer: 1155361-00-4
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: KYEYNJPZPOQCKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytochrome P450 14a-demethylase inhibitor 1b is a chemical compound designed to potently and selectively inhibit Cytochrome P450 14a-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway. This enzyme, also known as lanosterol 14α-demethylase, is essential for the production of ergosterol in fungi and other eukaryotes. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol and eburicol through a three-step monooxygenase reaction, requiring molecular oxygen and NADPH . By targeting the active site of CYP51, inhibitor 1b acts as a competitive antagonist, blocking the binding of the natural substrate and halting the demethylation process. This disruption leads to a depletion of ergosterol, a vital component of fungal cell membranes, and the accumulation of toxic methylated sterol precursors . The consequent compromise of membrane integrity and function results in the inhibition of fungal growth. As a key research tool, this inhibitor is invaluable for investigating the ergosterol biosynthesis pathway, studying mechanisms of antifungal resistance—including point mutations in the CYP51 gene and its overexpression—and for screening novel therapeutic agents against pathogenic fungi . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYNJPZPOQCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655263
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-00-4
Record name α-(2,4-Difluorophenyl)-α-[[[(2-fluorophenyl)methyl]-2-propen-1-ylamino]methyl]-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155361-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CYP51-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "CYP51-IN-2" is a designation used by the chemical supplier MedChemExpress for certain fluconazole analogues. Specifically, it refers to compounds 1g and 1i from the publication "Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase" by Chai X, et al. (2009). This guide is based on the findings reported in this primary scientific literature.

Executive Summary

This technical guide provides a detailed overview of the mechanism of action for this compound, a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51). As a fluconazole analogue, this compound's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. This document outlines the core mechanism, presents quantitative data on its antifungal activity, details the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and mycology.

Core Mechanism of Action

CYP51, a member of the cytochrome P450 superfamily, is a crucial enzyme in the sterol biosynthesis pathway of fungi. It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.

This compound, as a triazole-based inhibitor, functions by targeting the heme iron atom within the active site of CYP51. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and the subsequent monooxygenation reaction. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption include increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.

CYP51_Inhibition Mechanism of CYP51 Inhibition by this compound cluster_enzyme CYP51 Active Site Heme Iron Heme Iron Ergosterol Biosynthesis Ergosterol Biosynthesis Heme Iron->Ergosterol Biosynthesis Catalysis Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Heme Iron->Fungal Cell Membrane Disruption Inhibition leads to This compound This compound This compound->Heme Iron Inhibitor Binding Lanosterol Lanosterol Lanosterol->Heme Iron Normal Substrate Binding

Caption: Mechanism of CYP51 inhibition by this compound.

Quantitative Data

The antifungal activity of this compound (compounds 1g and 1i) and related analogues was evaluated against a panel of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC₈₀), which is the lowest concentration of the compound that inhibits 80% of fungal growth.

Table 1: In Vitro Antifungal Activity of this compound (Compound 1g) and Analogues (MIC₈₀ in μg/mL)

CompoundC. albicansC. parapsilosisC. neoformansT. rubrumT. mentagrophytesM. gypseumA. niger
1g 0.250.1250.1250.1250.1250.0625 1
Fluconazole 0.514323216>64
Itraconazole 0.1250.1250.1250.1250.1250.1250.5

Table 2: In Vitro Antifungal Activity of this compound (Compound 1i) and Analogues (MIC₈₀ in μg/mL)

CompoundC. albicansC. parapsilosisC. neoformansT. rubrumT. mentagrophytesM. gypseumA. niger
1i 0.0625 0.03125 0.015625 0.03125 0.03125 0.015625 0.25
Fluconazole 0.514323216>64
Itraconazole 0.1250.1250.1250.1250.1250.1250.5

Experimental Protocols

The following protocols are based on the methodologies described in the source publication for the synthesis and evaluation of this compound.

Synthesis of this compound (General Procedure for Triazole Analogues)

The synthesis of the target fluconazole analogues involves a multi-step process. A key step is the reaction of a substituted phenacyl bromide with a substituted benzoic acid hydrazide to form an intermediate, which is then cyclized to form the 1,3,4-oxadiazole ring. This is followed by reactions to introduce the triazole and difluorophenyl moieties.

Synthesis_Workflow General Synthesis Workflow for this compound Analogues Start Start Step1 Reaction of substituted phenacyl bromide with substituted benzoic acid hydrazide Start->Step1 Step2 Cyclization to form 1,3,4-oxadiazole ring Step1->Step2 Step3 Introduction of triazole and difluorophenyl moieties Step2->Step3 Purification Purification by column chromatography Step3->Purification Characterization Characterization by ¹H NMR, ¹³C NMR, MS Purification->Characterization End End Characterization->End

Caption: General synthesis workflow for this compound analogues.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using a microbroth dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: A panel of clinically relevant fungal strains, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum gypseum, and Aspergillus niger, were used.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Suspensions were prepared in sterile saline and adjusted to a specified concentration using a spectrophotometer.

  • Microdilution Assay:

    • The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

    • The final concentration of the fungal inoculum was added to each well.

    • The plates were incubated at 35°C for 24-48 hours for yeasts and 72-120 hours for filamentous fungi.

  • MIC Determination: The MIC₈₀ was determined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the drug-free control well.

Antifungal_Assay_Workflow Workflow for Antifungal Susceptibility Testing Start Start Inoculum_Prep Prepare fungal inoculum Start->Inoculum_Prep Compound_Dilution Serially dilute test compounds in 96-well plates Inoculum_Prep->Compound_Dilution Inoculation Inoculate plates with fungal suspension Compound_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Determine MIC₈₀ by measuring turbidity Incubation->Read_Results End End Read_Results->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Signaling Pathways and Logical Relationships

The primary pathway affected by this compound is the ergosterol biosynthesis pathway. The inhibition of CYP51 creates a bottleneck in this pathway, leading to the downstream effects on the fungal cell.

Ergosterol_Pathway_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 14-demethylated_intermediates 14-demethylated_intermediates CYP51->14-demethylated_intermediates 14α-demethylation CYP51_IN_2 This compound CYP51_IN_2->CYP51 Inhibits Ergosterol Ergosterol 14-demethylated_intermediates->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Inhibition_of_Growth Inhibition_of_Growth Fungal_Cell_Membrane->Inhibition_of_Growth Disruption leads to

Caption: The ergosterol biosynthesis pathway and the point of inhibition by this compound.

Conclusion

This compound represents a class of potent fluconazole analogues that exhibit significant antifungal activity against a broad spectrum of pathogenic fungi. Its mechanism of action is consistent with other azole antifungals, involving the specific inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis. The quantitative data indicate that specific structural modifications, as seen in compounds 1g and 1i, can lead to enhanced potency compared to the parent compound, fluconazole. The detailed experimental protocols provide a framework for the continued development and evaluation of novel CYP51 inhibitors. This technical guide serves as a comprehensive resource for understanding the core principles behind the action of this compound and its potential as an antifungal agent.

Target Enzyme Specificity of CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway.[1][2][3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol in fungi and cholesterol in mammals.[3][4][5] The essential nature of this enzyme in many organisms, particularly in pathogenic fungi and protozoa, has made it a primary target for the development of antimicrobial agents.[1][2][6] Azole antifungals, for instance, are a major class of drugs that function by inhibiting CYP51.[1][2][6] The specificity of these inhibitors for the target enzyme in the pathogen over the homologous enzyme in the host (e.g., human CYP51) is a critical determinant of their therapeutic efficacy and safety profile. This guide provides an in-depth overview of the target enzyme specificity of CYP51 inhibitors, focusing on quantitative data, experimental protocols, and the underlying molecular interactions.

Mechanism of Action

CYP51 inhibitors, particularly the widely used azole antifungals, exert their effect by directly interacting with the active site of the CYP51 enzyme. The nitrogen atom in the azole ring of these compounds coordinates with the heme iron atom in the enzyme's active site.[7] This binding prevents the natural substrate, such as lanosterol, from accessing the active site, thereby blocking the demethylation process.[2] The inhibition of CYP51 disrupts the production of essential sterols, leading to the accumulation of toxic 14α-methylated sterol precursors in the cell membrane.[1][2] This disruption of membrane integrity and function ultimately inhibits fungal growth and can lead to cell death.[1][2]

Quantitative Data on Inhibitor Specificity

The specificity of a CYP51 inhibitor is quantified by comparing its inhibitory potency (e.g., IC50) or binding affinity (e.g., Kd) against the target enzyme from different species. A therapeutically effective inhibitor will exhibit high affinity for the pathogenic CYP51 while having significantly lower affinity for the human ortholog, minimizing off-target effects.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Various Inhibitors against CYP51
CompoundTarget OrganismIC50 (µM)Reference
FluconazoleCandida albicans~0.03[8]
ItraconazoleCandida albicans~0.0076[8]
KetoconazoleCandida albicans~0.008[8]
ProthioconazoleCandida albicans~150[7]
VFV Analog 9Human<5.9[9]
VFV Analog 10Human<5.9[9]
Table 2: Dissociation Constants (Kd) of Azole Antifungals against CYP51
CompoundEnzyme SourceKd (nM)Reference
ClotrimazoleCandida albicans10 - 26[7][8]
Human42 - 131[7]
EconazoleCandida albicans10 - 26[8]
FluconazoleCandida albicans~47 - 56[7][8]
Human~30,500[7]
ItraconazoleCandida albicans10 - 26[7][8]
Human42 - 131[7]
KetoconazoleCandida albicans10 - 26[7][8]
Human42 - 131[7]
VoriconazoleCandida albicans10 - 26[7][8]
Human~2,300[7]
Prothioconazole-desthioCandida albicans~40[7]
Human~40[7]

Experimental Protocols

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC50 value.

Methodology:

  • Reaction Mixture Preparation: A standard reaction mixture contains purified CYP51 enzyme (e.g., 0.25-1 µM), a cytochrome P450 reductase (CPR) (e.g., 1-2 µM), and a radiolabeled sterol substrate (e.g., 50 µM lanosterol).[4][10]

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture from a stock solution (typically in DMSO) at varying concentrations.[10]

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH (e.g., 100 µM).[4]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-60 minutes).[4][10]

  • Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent like ethyl acetate.

  • Analysis: The extracted sterols are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

  • Data Analysis: The percentage of substrate conversion to product is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Spectral Titration for Dissociation Constant (Kd) Determination

This method is used to measure the binding affinity of an inhibitor to the CYP51 enzyme by observing changes in the enzyme's absorbance spectrum upon inhibitor binding.

Methodology:

  • Protein Preparation: A solution of purified CYP51 (e.g., 1-2 µM) in a suitable buffer is prepared.[11][12]

  • Baseline Spectrum: A baseline absorbance spectrum of the enzyme solution is recorded, typically between 350 and 500 nm.

  • Ligand Titration: Small aliquots of a concentrated stock solution of the inhibitor are incrementally added to the enzyme solution. After each addition, the mixture is allowed to equilibrate, and an absorbance spectrum is recorded.

  • Spectral Changes: The binding of azole inhibitors to the heme iron of CYP51 typically results in a type II difference spectrum, characterized by a peak around 429-431 nm and a trough around 411-413 nm.[7]

  • Data Analysis: The change in absorbance at the peak and trough wavelengths is plotted against the inhibitor concentration. The dissociation constant (Kd) is then calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight-binding inhibitors).

Visualizations

Sterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 Ergosterol (Fungi) Ergosterol (Fungi) 14-demethylated sterols->Ergosterol (Fungi) Cholesterol (Mammals) Cholesterol (Mammals) 14-demethylated sterols->Cholesterol (Mammals) Azole Antifungals Azole Antifungals CYP51 CYP51 Azole Antifungals->CYP51 Inhibits

Caption: Sterol biosynthesis pathway highlighting the role of CYP51.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mixture\n(CYP51, CPR, Substrate) Prepare Reaction Mixture (CYP51, CPR, Substrate) Add Inhibitor\n(Varying Concentrations) Add Inhibitor (Varying Concentrations) Prepare Reaction Mixture\n(CYP51, CPR, Substrate)->Add Inhibitor\n(Varying Concentrations) Initiate with NADPH Initiate with NADPH Add Inhibitor\n(Varying Concentrations)->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Stop Reaction & Extract Sterols Stop Reaction & Extract Sterols Incubate at 37°C->Stop Reaction & Extract Sterols Analyze by HPLC Analyze by HPLC Stop Reaction & Extract Sterols->Analyze by HPLC Calculate IC50 Calculate IC50 Analyze by HPLC->Calculate IC50

Caption: Experimental workflow for a CYP51 inhibition assay.

Inhibitor_Specificity cluster_fungal Fungal Cell cluster_human Human Cell CYP51 Inhibitor CYP51 Inhibitor Fungal CYP51 Fungal CYP51 CYP51 Inhibitor->Fungal CYP51 High Affinity (Low Kd) Strong Inhibition Human CYP51 Human CYP51 CYP51 Inhibitor->Human CYP51 Low Affinity (High Kd) Weak Inhibition

Caption: Logical relationship of CYP51 inhibitor specificity.

References

CYP51-IN-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYP51-IN-2 is a potent inhibitor of the enzyme Sterol 14α-demethylase (CYP51), a critical component in the sterol biosynthesis pathway of fungi. As a fluconazole analog, it demonstrates significant antifungal activity. This technical guide provides a comprehensive overview of the available chemical and biological data for this compound, outlines relevant experimental methodologies for its study, and visualizes its mechanism of action within the context of the fungal ergosterol biosynthesis pathway. The information presented is intended to support further research and development of this compound as a potential antifungal therapeutic.

Chemical Structure and Properties

While a definitive chemical structure diagram and IUPAC name for this compound are not publicly available in widespread chemical databases, key chemical properties have been reported. This information is crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Formula C₂₁H₂₁BrF₂N[1]
Molecular Weight 463.32 g/mol [1]
Description A potent antifungal agent and a fluconazole analog.[1]

Note: The lack of a publicly available, confirmed chemical structure for this compound limits the ability to provide a more detailed analysis of its physicochemical properties, such as calculated logP, pKa, and hydrogen bond donor/acceptor counts.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of CYP51, an enzyme essential for the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

The enzyme CYP51, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from lanosterol or other sterol precursors. This multi-step reaction is a critical control point in the ergosterol biosynthesis pathway.

By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, which alters membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and cell death.[2]

Antifungal Activity

This compound has demonstrated potent in vitro activity against pathogenic fungi.

OrganismMIC₈₀ (Minimum Inhibitory Concentration for 80% inhibition)Source
Microsporum gypseum62.5 µg/mL[1]
Candida albicans62.5 µg/mL[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway Inhibition by this compound cluster_pathway Ergosterol Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal_Cell_Membrane Incorporation CYP51_IN_2 This compound CYP51_IN_2->Lanosterol Inhibits

Caption: Inhibition of CYP51 by this compound blocks the conversion of lanosterol.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating CYP51 inhibitors.

CYP51 Enzyme Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant CYP51.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant CYP51 (e.g., from Candida albicans or other target fungi) in a suitable expression system (e.g., E. coli or Pichia pastoris).

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Express and purify NADPH-cytochrome P450 reductase (CPR), the electron donor for CYP51.

  • Reconstitution of CYP51 Activity:

    • Prepare a reaction mixture containing purified CYP51 and CPR in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Add a lipid component, such as L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC), to facilitate the interaction between the enzymes.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Add the diluted inhibitor to the reconstituted enzyme system and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the substrate (e.g., radiolabeled lanosterol) and an NADPH regenerating system (e.g., isocitrate and isocitrate dehydrogenase).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

    • Extract the sterols from the reaction mixture.

    • Analyze the conversion of the substrate to the demethylated product using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

CYP51_Inhibition_Assay_Workflow CYP51 Inhibition Assay Workflow start Start reconstitution Reconstitute Purified CYP51 and CPR start->reconstitution add_inhibitor Add this compound (various concentrations) reconstitution->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Radiolabeled Substrate & NADPH Regeneration System pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_sterols Extract Sterols stop_reaction->extract_sterols hplc_analysis HPLC Analysis extract_sterols->hplc_analysis calculate_ic50 Calculate IC50 hplc_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro inhibition of CYP51.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various fungal strains.

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the desired fungal strains on appropriate agar plates.

    • Prepare a standardized inoculum suspension in a suitable medium (e.g., RPMI-1640) and adjust the cell density using a spectrophotometer or hemocytometer.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination:

    • Visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 600 nm).

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the positive control.

Broth_Microdilution_Workflow Broth Microdilution Workflow start Start prepare_inoculum Prepare Standardized Fungal Inoculum start->prepare_inoculum serial_dilution Prepare Serial Dilutions of this compound prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Read Results (Visually or Spectrophotometrically) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising antifungal compound that targets the essential fungal enzyme CYP51. While further characterization of its chemical structure and a broader evaluation of its antifungal spectrum are warranted, the available data and established experimental protocols provide a solid foundation for continued research. The information and methodologies presented in this guide are intended to facilitate these efforts and contribute to the development of new and effective antifungal therapies.

References

Preliminary Efficacy Studies of CYP51-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the preliminary efficacy studies of CYP51-IN-2, a novel inhibitor of the enzyme lanosterol 14α-demethylase (CYP51). CYP51 is a critical enzyme in the ergosterol biosynthesis pathway in fungi and protozoa, making it a well-established target for antimicrobial drug development.[1][2][3] This guide will detail the mechanism of action of CYP51 inhibitors, present in vitro and in vivo efficacy data for this compound, and provide comprehensive experimental protocols for the key studies cited.

Introduction to CYP51 as a Drug Target

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[2][3] In fungi, the end product of this pathway is ergosterol, while in mammals, it is cholesterol. The differences between fungal and human CYP51 enzymes allow for the development of selective inhibitors that are effective against fungal pathogens with minimal off-target effects in the human host.[1]

The mechanism of action of most CYP51 inhibitors, particularly those of the azole class, involves the binding of the inhibitor's nitrogen atom to the heme iron atom in the active site of the CYP51 enzyme.[1] This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation, the first step in its conversion to ergosterol.[1][3] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's integrity and function, ultimately leading to cell growth inhibition and death.[1]

Mechanism of Action of this compound

This compound is hypothesized to function as a competitive inhibitor of CYP51. The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.

CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediates 14α-methylated sterol intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Subsequent enzymatic steps Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion CYP51_IN_2 This compound CYP51_enzyme CYP51 Enzyme CYP51_IN_2->CYP51_enzyme Binds to active site Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 1: Proposed mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

In Vitro Efficacy of this compound

The in vitro activity of this compound was evaluated against a panel of pathogenic fungal species. The minimum inhibitory concentration (MIC) and the concentration that inhibits 50% of enzyme activity (IC50) were determined.

Antifungal Susceptibility Testing

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various fungal pathogens.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.125
Candida glabrataATCC 900300.5
Aspergillus fumigatusAf2930.25
Cryptococcus neoformansH990.06
CYP51 Enzyme Inhibition Assay

Table 2: IC50 values of this compound against purified fungal CYP51 enzymes.

Enzyme SourceIC50 (µM)
C. albicans CYP510.08
A. fumigatus CYP51A0.15
A. fumigatus CYP51B0.21

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis.

Murine Model of Disseminated Candidiasis

Table 3: Survival and Fungal Burden in a Murine Model of Disseminated Candidiasis Treated with this compound.

Treatment GroupDose (mg/kg)Mean Survival Time (days)Kidney Fungal Burden (log10 CFU/g)
Vehicle Control-8.56.2
This compound1015.24.1
This compound25>212.8
Fluconazole2018.63.5

Experimental Protocols

Antifungal Susceptibility Testing Protocol

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal_Susceptibility_Workflow start Start prepare_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prepare_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Fungal Suspension serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
CYP51 Enzyme Inhibition Assay Protocol

The inhibitory effect of this compound on the activity of purified fungal CYP51 enzymes was measured using a reconstituted in vitro system.[4]

CYP51_Inhibition_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Purified CYP51 - CPR (cytochrome P450 reductase) - Lanosterol (substrate) - Buffer start->prepare_reaction add_inhibitor Add Varying Concentrations of this compound prepare_reaction->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction analyze_product Analyze Product Formation (e.g., via HPLC or GC-MS) stop_reaction->analyze_product calculate_ic50 Calculate IC50 Value analyze_product->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the in vitro CYP51 enzyme inhibition assay.
Murine Model of Disseminated Candidiasis Protocol

The in vivo efficacy was evaluated in a neutropenic mouse model of disseminated candidiasis.

Murine_Model_Workflow start Start induce_neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) start->induce_neutropenia infect_mice Infect Mice Intravenously with C. albicans induce_neutropenia->infect_mice initiate_treatment Initiate Treatment 24h Post-Infection: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Fluconazole) infect_mice->initiate_treatment monitor_survival Monitor Survival Daily initiate_treatment->monitor_survival euthanize_and_harvest Euthanize a Subset of Mice at a Pre-determined Timepoint initiate_treatment->euthanize_and_harvest analyze_data Analyze Survival Data and Fungal Burden monitor_survival->analyze_data determine_fungal_burden Determine Fungal Burden in Kidneys (Plate Homogenates and Count CFUs) euthanize_and_harvest->determine_fungal_burden determine_fungal_burden->analyze_data end End analyze_data->end

Figure 4: Workflow for the in vivo murine model of disseminated candidiasis.

Conclusion

The preliminary data presented in this technical guide demonstrate that this compound is a potent inhibitor of fungal CYP51 with promising in vitro and in vivo efficacy against pathogenic fungi. Further studies are warranted to fully characterize its pharmacokinetic and toxicological profile and to explore its potential as a novel antifungal therapeutic.

References

The Discovery and Synthesis of Novel CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of inhibitors targeting cytochrome P450 family 51 (CYP51), a critical enzyme in sterol biosynthesis. While this document uses "CYP51-IN-2" as a representative example of a novel inhibitor, the principles and methodologies described are broadly applicable to the development of new therapeutic agents in this class.

Introduction: CYP51 as a Prime Therapeutic Target

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[1][2][3] This enzyme is a member of the highly conserved cytochrome P450 superfamily and catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[2][4] Because ergosterol is a vital component of the fungal cell membrane, its depletion and the accumulation of toxic sterol intermediates are lethal to the organism.[5] This makes CYP51 an attractive and well-established target for the development of antifungal drugs.[1][6][7] The most prominent class of CYP51 inhibitors are the azole antifungals, which have been in clinical use for decades.[1][2][5] However, the rise of drug-resistant fungal strains necessitates the discovery of new generations of CYP51 inhibitors.[8]

The Discovery of this compound: A Representative Workflow

The discovery of a novel CYP51 inhibitor, exemplified here as this compound, typically follows a structured workflow that integrates computational and experimental approaches.

discovery_workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical Development A CYP51 as a Validated Target B High-Throughput Screening (HTS) A->B C Structure-Based Drug Design (SBDD) A->C D Fragment-Based Screening A->D E Synthesis of Analogues B->E C->E D->E F Structure-Activity Relationship (SAR) E->F G In Vitro Assays (Potency & Selectivity) F->G G->E Iterative Optimization H In Vivo Efficacy (Animal Models) G->H I ADME/Tox Profiling H->I J This compound (Candidate) I->J synthesis_scheme A Substituted Phenacyl Bromide C Intermediate 1 (Oxirane) A->C Corey-Chaykovsky Reaction B Indole B->C N-Alkylation E This compound C->E Ring Opening D 1H-1,2,4-Triazole D->E ergosterol_pathway A Acetyl-CoA B Squalene A->B Multiple Steps C Lanosterol B->C H CYP51 (14α-demethylase) C->H D 14-demethylated intermediates E Ergosterol D->E Further Steps F Fungal Cell Membrane Integrity E->F G This compound (Inhibitor) G->H Inhibition H->D

References

Investigating the Spectrum of Activity for CYP51 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Cytochrome P450 family 51 (CYP51) enzyme, a critical target in antifungal and antiparasitic drug development, reveals a broad spectrum of inhibitory activity from various chemical scaffolds. While information on a specific compound designated "CYP51-IN-2" is not available in the public domain, extensive research on other CYP51 inhibitors provides a strong foundation for understanding their mechanism of action, experimental evaluation, and therapeutic potential.

This technical guide synthesizes the current understanding of CYP51, its function, and the diverse classes of molecules designed to inhibit its activity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-infective agents.

The Critical Role of CYP51 in Sterol Biosynthesis

Cytochrome P450 family 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[1] This enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the structural integrity and function of cellular membranes.[1][2] The essential nature of this enzymatic reaction makes CYP51 an attractive target for the development of antimicrobial agents.[3][4] Inhibition of CYP51 disrupts the production of vital sterols, leading to the accumulation of toxic intermediates and ultimately inhibiting fungal or parasitic growth.[5]

Spectrum of Activity of CYP51 Inhibitors

The most well-known class of CYP51 inhibitors are the azole antifungals, which includes drugs like fluconazole and itraconazole.[5] These compounds exhibit broad-spectrum activity against a range of pathogenic fungi.[5] Research has also focused on developing inhibitors with specificity for pathogenic organisms, such as Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively.[3][6] Novel non-azole scaffolds are also being explored to overcome resistance and improve selectivity.[6]

The activity of CYP51 inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). For instance, certain β-phenyl-imidazoles have shown potent and specific inhibition of trypanosomal CYP51, with some compounds inhibiting T. cruzi cell growth by 50% at concentrations below 1 µM.[6] The table below summarizes representative data on the inhibitory activity of various compounds against CYP51 from different organisms.

Compound ClassTarget OrganismEnzymeAssay TypeIC50 / Kd (µM)Reference
AzolesCandida kruseiCYP51Spectral BindingKd = 0.0013 (Clotrimazole)[7]
AzolesCandida kruseiCYP51Spectral BindingKd = 0.0013 (Econazole)[7]
β-phenyl imidazolesTrypanosoma cruziCYP51Cell-based< 1[6]
β-phenyl imidazolesTrypanosoma bruceiCYP51Cell-based1.3[6]
Non-azole compoundsTrypanosoma cruziCYP51Cell-based5[6]
Substrate analogsTrypanosoma cruziCYP51Cell-based3[6]

Experimental Protocols for Evaluating CYP51 Inhibition

The evaluation of CYP51 inhibitors involves a combination of in vitro enzymatic assays and cell-based assays.

Reconstitution of CYP51 Activity in vitro

A common method to directly assess the inhibitory potential of a compound is through an in vitro reconstituted enzyme system. This typically involves the following steps:

  • Expression and Purification: The target CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR), are expressed in a heterologous system (e.g., E. coli) and purified.[2]

  • Reaction Mixture: A standard reaction mixture is prepared containing the purified CYP51, CPR, a radiolabeled sterol substrate (such as lanosterol or eburicol), and varying concentrations of the test inhibitor.[2][3]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and stopped after a defined incubation period by extracting the sterols.[2]

  • Product Analysis: The reaction products are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[2] The inhibitory effect is determined by measuring the reduction in product formation in the presence of the inhibitor.

Ligand Binding Assays

Spectral binding assays are used to determine the affinity of an inhibitor for the CYP51 enzyme. These assays are based on the principle that the binding of a ligand to the heme iron of the cytochrome P450 enzyme induces a characteristic spectral shift.

  • Protein Solution: A solution of the purified CYP51 enzyme is prepared in a suitable buffer.[7]

  • Spectrophotometric Measurement: The baseline absorbance spectrum of the enzyme solution is recorded.[7]

  • Ligand Addition: The test inhibitor is added to the enzyme solution, and the change in the absorbance spectrum is measured.[7]

  • Data Analysis: The dissociation constant (Kd) is calculated by titrating the enzyme with increasing concentrations of the inhibitor and fitting the resulting spectral changes to a binding isotherm. Azole inhibitors typically produce a type II spectral response.[7]

Signaling Pathways and Experimental Workflows

The development and evaluation of CYP51 inhibitors follow a logical workflow, from initial screening to preclinical evaluation. The sterol biosynthesis pathway, with CYP51 as a key enzyme, represents a critical signaling cascade for cell membrane integrity.

G Sterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Sterol Biosynthesis cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol->Toxic Sterol Accumulation Leads to Ergosterol (Fungi) / Cholesterol (Mammals) Ergosterol (Fungi) / Cholesterol (Mammals) 14-demethylated sterols->Ergosterol (Fungi) / Cholesterol (Mammals) Multiple Steps CYP51_Inhibitor CYP51 Inhibitor (e.g., Azoles) CYP51_Inhibitor->Lanosterol Inhibits conversion Membrane Disruption Membrane Disruption Toxic Sterol Accumulation->Membrane Disruption Cell Death Cell Death Membrane Disruption->Cell Death

Figure 1: Overview of the sterol biosynthesis pathway and the mechanism of CYP51 inhibition.

G Experimental Workflow for CYP51 Inhibitor Evaluation Compound_Library Compound Library Screening In_vitro_Assay In vitro Enzymatic Assay (IC50 Determination) Compound_Library->In_vitro_Assay Binding_Assay Ligand Binding Assay (Kd Determination) In_vitro_Assay->Binding_Assay Cell_based_Assay Cell-based Assay (Antifungal/Antiparasitic Activity) Binding_Assay->Cell_based_Assay Selectivity_Assay Selectivity Assay (vs. Human CYP51) Cell_based_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Figure 2: A generalized experimental workflow for the identification and development of CYP51 inhibitors.

References

A Technical Guide to the Interaction of Novel Inhibitors with Fungal CYP51 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between novel investigational inhibitors, exemplified by potent azole derivatives, and fungal cytochrome P450 family 51 (CYP51) isoforms. The document outlines the mechanism of action, presents quantitative interaction data, details relevant experimental protocols, and visualizes key pathways and workflows. The information is intended to support research and development efforts in the field of antifungal drug discovery.

Introduction to Fungal CYP51 as a Therapeutic Target

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase or Erg11, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4] Ergosterol plays a vital role in maintaining the integrity, fluidity, and proper function of these membranes.[1][2][3] By inhibiting CYP51, antifungal agents disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[1][5] This mechanism makes CYP51 a primary target for a major class of antifungal drugs, the azoles.[1][4][5][6] Fungal CYP51 is a highly conserved enzyme across various pathogenic fungi, yet it possesses sufficient structural differences from its human ortholog to allow for the development of selective inhibitors.[2][7]

Some fungal species, such as those in the genus Aspergillus, possess multiple CYP51 isoforms (e.g., CYP51A and CYP51B), which can have different roles in fungal physiology and varying susceptibility to inhibitors.[2][3][5] The emergence of antifungal resistance, often through mutations in the ERG11 gene, underscores the continuous need for novel CYP51 inhibitors with improved potency and broader spectrum of activity.[2][3][5]

Quantitative Analysis of Inhibitor-CYP51 Interaction

The efficacy of a CYP51 inhibitor is quantified through various parameters, including its binding affinity (Kd), the concentration required for 50% inhibition of enzyme activity (IC50), and the minimum concentration required to inhibit fungal growth (MIC). The following tables summarize representative quantitative data for novel azole-based inhibitors interacting with CYP51 from various fungal species.

Table 1: Binding Affinity (Kd) of Novel Inhibitors for Fungal CYP51 Isoforms

InhibitorFungal SpeciesCYP51 IsoformKd (nM)
VT-1161Candida albicansCYP51< 39
VT-1161Trichophyton rubrumCYP51242
VT-1598Aspergillus fumigatusCYP51B13
VT-1129Cryptococcus neoformansCYP51~11
VT-1129Cryptococcus gattiiCYP51~24
VT-1129Cryptococcus grubiiCYP51~25

Data compiled from multiple sources.[3]

Table 2: In Vitro Enzyme Inhibition (IC50) Data

InhibitorFungal SpeciesCYP51 IsoformIC50 (µM)
VT-1161Candida albicansCYP511.4 - 1.6
VT-1161Trichophyton rubrumCYP510.14
VT-1129Cryptococcus neoformansCYP510.16
VT-1129Cryptococcus gattiiCYP510.15
VT-1129Cryptococcus grubiiCYP510.18
Novel Azole Derivatives (e.g., 5d, 5f, 12c)Candida albicansCYP51~0.5 (tight binding)
FluconazoleCandida albicansCYP510.4 - 0.6

Data compiled from multiple sources.[3][8][9]

Table 3: Antifungal Activity (MIC) of Novel Inhibitors

| Inhibitor | Fungal Species | MIC Range (µg/mL) | |---|---|---|---| | SM21 | Candida spp. | 0.2 - 1.6 | | VT-1598 | Azole-resistant C. albicans | MIC50: 0.124 | | VT-1598 | Azole-resistant C. glabrata | MIC50: 1.19 | | VT-1161 | Fluconazole-resistant C. albicans | MIC50: 0.03 |

Data compiled from multiple sources.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor interactions with fungal CYP51. The following sections describe standard protocols for key experiments.

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Test inhibitor compound

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the CYP51 enzyme, NADPH-cytochrome P450 reductase, and the reaction buffer in a microplate.

  • Add the test inhibitor at various concentrations to the wells. A solvent control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, lanosterol.

  • Incubate for a specific time during which the reaction is linear.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14-diene-3β-ol) using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[8][11][12][13][14]

This method assesses the direct binding of an azole inhibitor to the heme iron of CYP51, which results in a characteristic spectral shift (Type II spectrum).

Materials:

  • Purified, concentrated fungal CYP51 enzyme

  • Spectrophotometer capable of recording difference spectra

  • Matched quartz cuvettes

  • Test inhibitor compound

  • Titration buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • Record a baseline spectrum of the purified CYP51 enzyme in the titration buffer in both the sample and reference cuvettes.

  • Add small aliquots of a concentrated stock solution of the inhibitor to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • After each addition, mix gently and record the difference spectrum (typically between 350 and 500 nm). A peak around 425-435 nm and a trough around 390-410 nm are characteristic of a Type II binding spectrum.[5]

  • Continue the titration until the spectral change is saturated.

  • Plot the change in absorbance (ΔA) against the inhibitor concentration.

  • Determine the dissociation constant (Kd) by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate binding models.[5][9]

Determining the crystal structure of an inhibitor bound to CYP51 provides invaluable insights into the molecular interactions driving binding and selectivity.

Procedure:

  • Protein Expression and Purification: Express a truncated, soluble form of the fungal CYP51 protein (lacking the N-terminal transmembrane domain) in a suitable expression system (e.g., E. coli).[3] Purify the protein to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography).[8]

  • Complex Formation: Incubate the purified CYP51 with a molar excess of the inhibitor to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-diffracting crystals of the inhibitor-CYP51 complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CYP51 structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure of the inhibitor-bound enzyme.[7][15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of CYP51 inhibitors.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Intermediate 14-demethylated lanosterol CYP51->Intermediate 14α-demethylation Inhibitor CYP51-IN-2 (Azole) Inhibitor->CYP51 Inhibition OtherEnzymes Other Enzymes Intermediate->OtherEnzymes Ergosterol Ergosterol OtherEnzymes->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of a CYP51 inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reaction Mix (CYP51, Reductase, Buffer) pre_incubate Pre-incubate Mix + Inhibitor (37°C) prep_reagents->pre_incubate prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->pre_incubate add_substrate Initiate with Lanosterol pre_incubate->add_substrate incubate Incubate add_substrate->incubate quench Quench Reaction incubate->quench lcms LC-MS/MS Analysis of Product quench->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of a CYP51 inhibitor.

Inhibitor_Binding_Mechanism cluster_cyp51 CYP51 Active Site Heme Heme Prosthetic Group Iron Fe³⁺ Apoenzyme Apoenzyme Pocket Inhibitor Azole Inhibitor (this compound) N_atom N-atom of Azole Ring Side_chain N-1 Substituent Side Chain N_atom->Iron Coordinates with Side_chain->Apoenzyme Interacts with (van der Waals, H-bonds)

Caption: Molecular mechanism of azole inhibitor binding to the fungal CYP51 active site.

References

Early Research Findings on CYP51 Inhibitors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information on a compound designated "CYP51-IN-2." Therefore, this document provides a comprehensive overview of early research findings on various inhibitors of the enzyme Sterol 14α-demethylase (CYP51), a critical target in drug development. The data and methodologies presented are synthesized from foundational and recent studies on well-characterized CYP51 inhibitors.

Executive Summary

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3][4] Its inhibition disrupts cell membrane integrity and function, leading to cell growth arrest and death, making it a prime target for antifungal and antiparasitic agents.[1][5][6][7][8] This whitepaper details the in vitro and in vivo efficacy of various classes of CYP51 inhibitors, outlines the experimental protocols used to assess their activity, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data on CYP51 Inhibitor Activity

The following tables summarize the inhibitory potency of different classes of compounds against CYP51 from various organisms.

Table 1: In Vitro Inhibition of Fungal CYP51

Compound ClassSpecific CompoundTarget OrganismAssay TypeIC50 (µM)Reference
AzolesFluconazoleAspergillus fumigatus CYP51AReconstitution Assay17[9][10]
AzolesFluconazoleAspergillus fumigatus CYP51BReconstitution Assay0.50[9][10]
AzolesVoriconazoleAspergillus fumigatus CYP51AReconstitution Assay0.16 - 0.38[9][10]
AzolesItraconazoleAspergillus fumigatus CYP51AReconstitution Assay0.16 - 0.38[9][10]
AzolesPosaconazoleAspergillus fumigatus CYP51AReconstitution Assay0.16 - 0.38[9][10]
TetrazolesVT-1598Candida aurisBroth Microdilution0.03 - 8 (mode 0.25)[11]

Table 2: Inhibition of Protozoan CYP51 and Cell Growth

Compound ClassSpecific Compound/TypeTarget OrganismAssay TypeIC50 / EC50 (µM)Reference
Azolesβ-phenyl imidazolesTrypanosoma cruziCell Growth<1[5][8]
Azolesβ-phenyl imidazolesTrypanosoma bruceiCell Growth1.3[5][8]
Non-azolesVariousTrypanosoma cruziCell Growth5[5][8]
Substrate Analogs32-Methylene cyclopropyl lanost-7-enolTrypanosoma cruziCell Growth3[5][8]

Experimental Protocols

CYP51 Reconstitution Assay

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on CYP51 enzymatic activity.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against purified, recombinant CYP51.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (final volume of 500 µl) contains:

    • Purified CYP51 enzyme (e.g., 0.1 - 1 µM)[3]

    • A cytochrome P450 reductase (CPR) partner (e.g., 2 µM)[3]

    • The CYP51 substrate (e.g., 50-60 µM lanosterol or eburicol)[3][12]

    • Phospholipids (e.g., 50 µM dilaurylphosphatidylcholine) to mimic the membrane environment[12]

    • A solubilizing agent (e.g., 4% wt/vol 2-hydroxypropyl-β-cyclodextrin)[12]

    • A buffered solution containing cofactors (e.g., 40 mM MOPS, 50 mM NaCl, 5 mM MgCl2, pH ~7.2)[12]

    • An NADPH regenerating system (e.g., isocitrate dehydrogenase and isocitrate)[12]

  • Inhibitor Addition: The test compound is added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the sterol products are extracted using a solvent like hexane.

  • Analysis: The extracted products are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the formation of the demethylated product.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by non-linear regression analysis.

Fungal and Protozoan Cell Growth Inhibition Assay

This cell-based assay assesses the overall efficacy of a compound in inhibiting the growth of the target organism.

Objective: To determine the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of a compound against a pathogenic microbe.

Methodology:

  • Organism Culture: The target fungus (e.g., Candida auris) or protozoan (e.g., Trypanosoma cruzi) is cultured in appropriate liquid media.

  • Compound Preparation: The test compound is serially diluted in a multi-well plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plates are incubated under conditions optimal for the organism's growth for a defined period (e.g., 24-72 hours).

  • Growth Assessment:

    • For fungi, growth inhibition is often determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

    • For protozoa, cell viability can be assessed by microscopy and cell counting or by using viability dyes.

  • MIC/EC50 Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. The EC50 is the concentration that inhibits growth by 50% compared to the untreated control.

Visualizations

Signaling Pathway: Sterol Biosynthesis and CYP51 Inhibition

Sterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps squalene_epoxide Squalene 2,3-epoxide squalene->squalene_epoxide lanosterol Lanosterol (or other precursors) squalene_epoxide->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 demethylated_sterols 14α-demethylated Sterols cyp51->demethylated_sterols 3-step oxidative removal of 14α-methyl group ergosterol Ergosterol / Cholesterol demethylated_sterols->ergosterol Further modifications membrane Functional Cell Membrane ergosterol->membrane inhibitor CYP51 Inhibitor (e.g., Azoles) inhibitor->cyp51 blocked Blocked

Caption: The sterol biosynthesis pathway highlighting the inhibitory action of compounds on CYP51.

Experimental Workflow: In Vitro Screening of CYP51 Inhibitors

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening: CYP51 Reconstitution Assay start->primary_screen hit_id Hit Identification (Compounds with >X% inhibition) primary_screen->hit_id ic50 IC50 Determination (Dose-Response Curve) hit_id->ic50 potent_hits Potent Hits (IC50 < Threshold) ic50->potent_hits cell_assay Secondary Screening: Cell-Based Growth Assay potent_hits->cell_assay active_leads Active Leads (Potent in vitro & cell-based) cell_assay->active_leads in_vivo In Vivo Efficacy Studies (e.g., Murine Model) active_leads->in_vivo end Lead Candidate in_vivo->end

Caption: A typical workflow for the discovery and validation of novel CYP51 inhibitors.

References

Methodological & Application

Application Notes and Protocols: CYP51-IN-2 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51, also known as lanosterol 14α-demethylase, is a crucial cytochrome P450 enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane.[4] In mammals, it catalyzes a key step in cholesterol biosynthesis.[1][5] This makes CYP51 a significant target for the development of antifungal agents and potentially for cholesterol-lowering drugs.[4][6][7] CYP51-IN-2 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity.

The inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and depletion of essential sterols, ultimately inhibiting cell growth or leading to cell death.[4] The in vitro assay described here is designed to quantify the inhibitory potency of this compound by measuring its effect on the enzymatic activity of recombinant human or fungal CYP51.

Signaling Pathway and Inhibition

The CYP51 enzyme catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol (in mammals) or eburicol (in fungi).[1][8] This process requires NADPH and NADPH-cytochrome P450 reductase (CPR) as an electron donor.[5][6] this compound is hypothesized to act as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the catalytic reaction from proceeding. Azole antifungals, for instance, work by coordinating to the heme iron within the active site of CYP51.[7]

CYP51_Inhibition_Pathway cluster_0 Sterol Biosynthesis Pathway cluster_1 Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated lanosterol 14-demethylated lanosterol CYP51->14-demethylated lanosterol Product NADPH NADPH CPR CPR NADPH->CPR e- donor NADP+ NADP+ CPR->CYP51 e- transfer CPR->NADP+ CYP51_IN_2 CYP51_IN_2 CYP51_IN_2->CYP51 Inhibits

Caption: Inhibition of the CYP51-mediated demethylation of lanosterol by this compound.

Experimental Workflow

The in vitro assay for this compound involves a reconstituted enzyme system. This system typically includes purified, recombinant CYP51 enzyme, its redox partner NADPH-cytochrome P450 reductase (CPR), a lipid environment to facilitate enzyme activity, the substrate (e.g., lanosterol), and an NADPH regenerating system to ensure a constant supply of the cofactor. The inhibitory effect of this compound is determined by measuring the formation of the demethylated product in the presence of varying concentrations of the inhibitor.

experimental_workflow cluster_workflow This compound In Vitro Assay Workflow prep Prepare Reagents: - Recombinant CYP51 - CPR - Lanosterol Substrate - this compound dilutions - NADPH regenerating system - Assay Buffer reconstitution Reconstitute Enzyme System: Incubate CYP51, CPR, and lipids. prep->reconstitution incubation Incubation with Inhibitor: Add this compound and pre-incubate. reconstitution->incubation reaction Initiate Reaction: Add substrate (lanosterol) and NADPH. incubation->reaction quenching Quench Reaction: Stop the reaction with a suitable solvent (e.g., ice-cold methanol). reaction->quenching analysis LC-MS/MS Analysis: Quantify the formation of the demethylated product. quenching->analysis data Data Analysis: Calculate IC50 value. analysis->data

Caption: A generalized workflow for the in vitro assessment of this compound.

Data Presentation

The primary quantitative output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results are typically presented in a tabular format, comparing the IC50 values against different CYP51 orthologs (e.g., human vs. fungal) to assess selectivity.

Table 1: Illustrative Inhibitory Activity of this compound

Target EnzymeSubstrateThis compound IC50 (µM)Positive Control (e.g., Ketoconazole) IC50 (µM)
Human CYP51A1Lanosterol15.20.1
Candida albicans CYP51Eburicol0.80.05
Aspergillus fumigatus CYP51AEburicol1.20.08
Aspergillus fumigatus CYP51BEburicol0.90.06

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.

Experimental Protocols

Materials and Reagents

  • Recombinant human CYP51A1 and fungal CYP51 (e.g., from C. albicans, A. fumigatus)

  • Recombinant human NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (or eburicol for fungal assays)

  • This compound

  • Ketoconazole (as a positive control)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate buffer (pH 7.4)

  • Glycerol

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Isocitrate dehydrogenase

  • Trisodium isocitrate

  • β-NADPH

  • Methanol (ice-cold, for quenching)

  • Acetonitrile

  • Formic acid

  • 96-well microplates

  • LC-MS/MS system

Protocol: In Vitro CYP51 Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the positive control (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors to cover a range of concentrations for IC50 determination.

    • Prepare the substrate stock solution (e.g., lanosterol) in a suitable solvent.

    • Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM DTT.

    • Prepare the NADPH regenerating system: 25 mM trisodium isocitrate and 0.4 mg/mL isocitrate dehydrogenase in assay buffer.

  • Enzyme Reconstitution:

    • In a 96-well plate, prepare the reaction mixture containing:

      • 0.5 µM recombinant CYP51

      • 1.0 µM recombinant CPR

      • 100 µM DLPC

      • 4 mM MgCl2

    • Incubate the mixture for 10 minutes at 37°C to allow for reconstitution.

  • Inhibitor Incubation:

    • Add the desired concentration of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate (e.g., 50 µM lanosterol) and the NADPH regenerating system. The final reaction volume is typically 100-200 µL.

  • Reaction and Quenching:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to new vials for LC-MS/MS analysis.

    • Analyze the formation of the 14-demethylated product using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Alternative Assay Method: Spectral Binding Assay

Changes in the spectral properties of CYP51 upon ligand binding can also be used to assess inhibitor interaction.[9] This method measures the spectral shift of the P450 ferric heme Soret band. Type I spectral shifts are typically associated with substrate binding, while Type II shifts are characteristic of inhibitor binding to the heme iron.[9] This can be a high-throughput method for initial screening of potential inhibitors.

References

Application Notes and Protocols for Cell-Based Assay of CYP51-IN-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol or other sterol precursors.[3] Due to its essential role in maintaining the integrity of the cell membrane, CYP51 is a well-established target for antifungal drugs, particularly the azole class of inhibitors.[3][4] CYP51-IN-2 is a novel investigational inhibitor of this enzyme. These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of this compound and similar compounds.

The inhibition of CYP51 disrupts the sterol biosynthetic pathway, leading to the depletion of essential sterols and the accumulation of toxic methylated sterol precursors.[4] This disruption of the cell membrane ultimately results in the inhibition of cell growth and, in many cases, cell death.[4] Therefore, cell-based assays are crucial for evaluating the efficacy of potential CYP51 inhibitors in a biologically relevant context.

Signaling Pathway and Mechanism of Action

CYP51 is a key enzyme in the multi-step conversion of lanosterol to cholesterol in mammals or ergosterol in fungi.[5][6] The enzyme is located in the endoplasmic reticulum and requires a redox partner, typically NADPH-cytochrome P450 reductase, for its catalytic activity.[7] Inhibition of CYP51 by compounds like this compound blocks the demethylation of lanosterol, a crucial step for the formation of mature sterols.

CYP51_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 Substrate intermediate 14-demethylated intermediates sterol Ergosterol / Cholesterol intermediate->sterol cyp51->intermediate Catalyzes membrane Disrupted Cell Membrane (Accumulation of toxic sterols) cyp51->membrane Leads to cyp51_in_2 This compound cyp51_in_2->cyp51 Inhibits

Figure 1: Simplified sterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro inhibitory activities of known CYP51 inhibitors against various fungal pathogens and CYP51 enzymes. This data serves as a reference for the expected potency of novel inhibitors.

Table 1: In Vitro Activity of Reference CYP51 Inhibitors against Fungal Pathogens

CompoundFungal SpeciesIC50 / MIC (µM)Reference
KetoconazoleTrypanosoma cruzi0.014[8]
ItraconazoleTrypanosoma cruzi0.029[8]
PosaconazoleTrypanosoma cruzi0.048[8]
FluconazoleTrypanosoma cruzi0.88[8]
ClotrimazoleHuman CYP51~25[9]
VoriconazoleHuman CYP51~50[9]

Note: IC50/MIC values are representative and can vary based on the specific strain and experimental conditions.

Table 2: IC50 Values of Azole Antifungals against Recombinant CYP51

CompoundCYP51 SourceIC50 (µM)Reference
FluconazoleMalassezia globosa0.206 ± 0.008[10]
ItraconazoleMalassezia globosa0.188 ± 0.008[10]
KetoconazoleMalassezia globosa0.176 ± 0.016[10]
FluconazoleCandida albicans0.31[11]

Experimental Protocols

Two primary cell-based methods for assessing the activity of CYP51 inhibitors are presented: a fluorescence-based assay for high-throughput screening and an ergosterol quantification assay for direct measurement of the inhibitor's effect on the biosynthetic pathway.

Fluorescence-Based Cell Assay for CYP51 Activity

This assay utilizes a fluorogenic substrate that is metabolized by CYP51 to a fluorescent product. The inhibition of CYP51 activity is measured as a decrease in the fluorescence signal. This method is suitable for high-throughput screening of compound libraries.[12][13]

Materials:

  • Mammalian or fungal cells expressing CYP51

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • This compound and reference inhibitors (e.g., ketoconazole)

  • Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)coumarin)[13]

  • NADPH regenerating system (optional, for permeabilized cells or microsomal fractions)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and reference inhibitors in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-24 hours).

  • Substrate Addition: Add the fluorogenic substrate to each well at a final concentration optimized for the specific cell line and enzyme.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 410/460 nm for the BOMCC metabolite) at regular intervals.[8]

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_addition Add Compounds to Cells cell_seeding->compound_addition compound_prep Prepare Serial Dilutions of this compound compound_prep->compound_addition incubation Incubate compound_addition->incubation substrate_addition Add Fluorogenic Substrate incubation->substrate_addition fluorescence_reading Measure Fluorescence substrate_addition->fluorescence_reading data_analysis Calculate IC50 fluorescence_reading->data_analysis

Figure 2: Workflow for the fluorescence-based CYP51 inhibition assay.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the amount of ergosterol in fungal cells after treatment with a CYP51 inhibitor. A reduction in the ergosterol content indicates inhibition of the biosynthetic pathway.[6]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • This compound and reference inhibitors

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • n-Heptane

  • Spectrophotometer

Protocol:

  • Fungal Culture and Treatment: Grow the fungal strain to the mid-logarithmic phase. Inoculate fresh medium with the fungal culture and add various concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification solution and incubate at 80°C for 1 hour to hydrolyze lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol and lanosterol) with n-heptane.

  • Spectrophotometric Quantification: Measure the absorbance of the heptane layer from 230 to 300 nm. The presence of ergosterol and the precursor 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks and the appearance of a peak at a lower wavelength (indicative of lanosterol accumulation) signifies CYP51 inhibition.

  • Data Analysis: Calculate the percentage of ergosterol inhibition for each inhibitor concentration relative to the no-drug control. Determine the IC50 value from a dose-response curve.

Conclusion

The described cell-based assays provide robust and reliable methods for determining the inhibitory activity of this compound. The fluorescence-based assay is ideal for initial high-throughput screening, while the ergosterol biosynthesis assay offers a more direct and mechanistic confirmation of CYP51 inhibition. The selection of the appropriate assay will depend on the specific research question and the available resources. These protocols can be adapted for various cell types and inhibitor classes, making them valuable tools in the development of novel antifungal and other therapeutic agents targeting the CYP51 pathway.

References

Application Notes and Protocols: Determining the IC50 of CYP51-IN-2 Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] A critical enzyme in the fungal cell membrane's integrity is sterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.[2][3] This cytochrome P450 enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability.[2][3]

CYP51-IN-2 is a novel investigational inhibitor targeting the CYP51 enzyme. By inhibiting this enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This mechanism of action is similar to that of azole antifungals, a widely used class of drugs.[4][5] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against C. albicans.

Signaling Pathway and Mechanism of Action

The primary target of this compound is the ergosterol biosynthesis pathway, a critical process for fungal cell viability. The following diagram illustrates the pathway and the inhibitory action of the compound.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol Intermediate_Sterols 14-demethylated sterols Lanosterol->Intermediate_Sterols CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps CYP51_IN_2 This compound CYP51_Enzyme CYP51 CYP51_IN_2->CYP51_Enzyme Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare C. albicans Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-48h C->D E Measure Optical Density (OD) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

References

Application Notes and Protocols for CYP51 Fluorescence-Based Inhibition Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a fluorescence-based inhibition screen against Cytochrome P450 51 (CYP51), a critical enzyme in sterol biosynthesis and a key target for antifungal and anti-parasitic drug development.[1][2][3][4] This document outlines the scientific principles, experimental procedures, and data analysis required to identify and characterize potential CYP51 inhibitors.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.[3][5] Its vital role makes it a prime target for the development of antimicrobial agents.[2][4] Fluorescence-based assays offer a high-throughput and cost-effective method for screening large compound libraries to identify novel CYP51 inhibitors.[6] This method relies on a fluorogenic substrate that is converted into a highly fluorescent product by CYP51, allowing for the rapid assessment of enzyme activity and inhibition.[7][8]

The protocol described here utilizes the fluorogenic substrate 3-[4-(benzyloxy)phenyl]-2-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane (BOMCC), which is metabolized by CYP51 to produce the fluorescent compound 7-hydroxy-4-(trifluoromethyl)coumarin (CHC).[9][10] The rate of fluorescence increase is directly proportional to CYP51 activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sterol biosynthesis pathway highlighting the role of CYP51 and the workflow of the fluorescence-based inhibition screen.

CYP51_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol CYP51 CYP51 (Target) lanosterol->CYP51 ff_mas FF-MAS ergosterol Ergosterol ff_mas->ergosterol ...multiple steps... CYP51->ff_mas 14α-demethylation Inhibitor CYP51 Inhibitor (e.g., Azoles) Inhibitor->CYP51

Figure 1: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

Inhibition_Screen_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant Human CYP51 - NADPH Regenerating System - BOMCC Substrate - Test Compound (e.g., CYP51-IN-2) plate Dispense Reagents into 96-well Plate reagents->plate pre_incubation Pre-incubate at 37°C plate->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction measure_fluorescence Monitor Fluorescence Over Time initiate_reaction->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_rate Calculate Rate of Reaction plot_data->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50

Figure 2: Experimental workflow for the CYP51 fluorescence-based inhibition screen.

Experimental Protocols

This section provides a detailed methodology for performing the CYP51 fluorescence-based inhibition screen.

Materials and Reagents
  • Enzyme: Recombinant human CYP51 co-expressed with human CYP reductase in E. coli membranes (Bactosomes®).[11]

  • Substrate: 3-[4-(benzyloxy)phenyl]-2-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane (BOMCC).

  • Cofactor System: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: 42 mM Potassium Phosphate buffer, pH 7.4, containing 4.2 mM MgCl2.

  • Test Compound: "this compound" or other potential inhibitors dissolved in 50% v/v DMSO/water.

  • Positive Control: Ketoconazole or other known CYP51 inhibitors.

  • Plate: Black, flat-bottom 96-well plates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence plate reader with excitation and emission wavelengths set to approximately 410 nm and 460 nm, respectively, for CHC detection.[9]

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in 50% v/v DMSO/water.

    • Prepare serial dilutions of the test compound and positive control to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1% v/v to avoid solvent effects.[10]

    • Prepare the reaction buffer and keep it on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the BOMCC substrate solution in the reaction buffer. A final concentration of 10 µM BOMCC is often used, which is below the Km value to ensure sensitivity to competitive inhibitors.[10]

  • Assay Procedure:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • Reaction Buffer

      • Recombinant CYP51 enzyme (final concentration of approximately 30 nmol/ml).[10]

      • Test compound or positive control at various concentrations. For negative control wells, add the vehicle (1% DMSO).

      • BOMCC substrate (final concentration of 10 µM).[10]

    • Pre-incubate the plate at 37°C for 20 minutes.[10]

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

    • Immediately place the plate in the fluorescence plate reader, which has been pre-warmed to 37°C.

    • Monitor the increase in fluorescence approximately every 90 seconds for a period of 30 minutes.[10]

Data Analysis
  • Calculate the Rate of Reaction: For each well, plot the relative fluorescence units (RFU) against time. The initial linear portion of this curve represents the rate of the reaction (RFU/min).

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Negative Control))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP51 activity.[11]

Data Presentation

The quantitative data from the inhibition screen should be summarized in a clear and structured format.

Table 1: Representative Inhibition Data for a Test Compound

Test Compound Conc. (µM)Rate of Reaction (RFU/min)% Inhibition
0 (Vehicle Control)1500
0.0113510
0.110530
17550
103080
1001590

Table 2: Summary of IC50 Values for Known CYP51 Inhibitors

CompoundIC50 (µM)Reference
Ketoconazole0.014[9][12]
Itraconazole0.029[9][12]
Posaconazole0.048[9][12]
Miconazole0.057[9][12]
Fluconazole0.88[9][12]

Conclusion

The fluorescence-based inhibition screen described provides a robust and high-throughput method for the identification and characterization of novel CYP51 inhibitors. The detailed protocol and data analysis guidelines presented here will enable researchers to efficiently screen compound libraries and advance the development of new antifungal and anti-parasitic therapeutics. Careful execution of the protocol and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CYP51 Reconstitution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2][3][4][5] It catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the formation of essential sterols like ergosterol in fungi and cholesterol in mammals.[3][5] This indispensable role makes CYP51 a primary target for antifungal agents and a potential target for other therapeutic interventions.[1][5] The in vitro reconstitution of CYP51 activity provides a powerful system to screen and characterize novel inhibitors, such as CYP51-IN-2, by assessing their direct impact on enzyme function in a controlled environment.

This document provides detailed application notes and protocols for conducting a CYP51 reconstitution assay to evaluate the inhibitory potential of novel compounds.

Principle of the Assay

The CYP51 reconstitution assay mimics the biological activity of the enzyme in vitro by combining purified, recombinant CYP51 with its essential redox partner, NADPH-cytochrome P450 reductase (CPR).[6] In the presence of a suitable lipid environment, such as dilauroylphosphatidylcholine (DLPC) vesicles, CPR transfers electrons from the cofactor NADPH to the heme center of CYP51.[7] This enables the monooxygenase activity of CYP51, which converts a specific substrate (e.g., lanosterol or eburicol) to its 14-demethylated product.[1][8] The inhibitory effect of a test compound, such as this compound, is determined by measuring the decrease in product formation in its presence.

Key Components and Considerations

A successful CYP51 reconstitution assay depends on the quality and proper handling of several key components:

  • CYP51 Enzyme: Purified, recombinant CYP51 from the target organism (e.g., human, fungal pathogen) is essential. The concentration and purity of the enzyme should be determined spectroscopically.[8]

  • NADPH-Cytochrome P450 Reductase (CPR): As the electron donor to CYP51, a purified and active CPR is critical. The ratio of CPR to CYP51 often needs to be optimized for maximal activity.[6][8]

  • Lipids: Phospholipids, such as DLPC, are used to create a membrane-like environment that facilitates the interaction between the membrane-anchored CYP51 and CPR.[9]

  • Substrate: The choice of substrate depends on the specific CYP51 ortholog being studied. Lanosterol is the common substrate for mammalian and some fungal CYP51s, while others prefer eburicol.[1][8]

  • NADPH Regenerating System: To ensure a constant supply of NADPH throughout the assay, a regenerating system (e.g., isocitrate dehydrogenase and isocitrate) is often employed.[8]

  • Inhibitor (this compound): The test compound must be of high purity. Its solubility and stability in the assay buffer should be determined beforehand.

Data Presentation

Quantitative data from the CYP51 reconstitution assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Reagents for CYP51 Reconstitution Assay

ReagentStock ConcentrationFinal ConcentrationVendor/Lot No.
Purified CYP5110 µM0.5 - 1 µM
Purified CPR20 µM1 - 2 µM
DLPC10 mg/mL50 µM
Lanosterol5 mM in Cyclodextrin50 µM
NADPH100 mM1 mM
Isocitrate Dehydrogenase10 mg/mL0.4 mg/mL
Trisodium Isocitrate1 M25 mM
MOPS Buffer (pH 7.2)1 M40 mM
MgCl₂1 M5 mM
NaCl5 M50 mM
This compound10 mM in DMSOVariable (for IC₅₀)

Table 2: Example IC₅₀ Determination for this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.115.8 ± 2.5
0.548.9 ± 3.2
175.3 ± 4.1
592.1 ± 2.8
1098.5 ± 1.5
IC₅₀ (µM) 0.52

Experimental Protocols

Protocol 1: Preparation of Reagents and Enzyme/Lipid Mixtures
  • Buffer Preparation: Prepare a 1 M stock solution of MOPS buffer, pH 7.2. Also, prepare stock solutions of MgCl₂ (1 M) and NaCl (5 M).

  • Substrate Preparation: Dissolve lanosterol in a solution of 2-hydroxypropyl-β-cyclodextrin to enhance its solubility.[8]

  • Liposome Preparation: Prepare DLPC liposomes by sonication or extrusion to form unilamellar vesicles.

  • Enzyme-Lipid Mixture: On ice, combine the purified CYP51, CPR, and DLPC liposomes in the desired molar ratio (e.g., 1:2:100 for CYP51:CPR:DLPC). Incubate on ice for 30 minutes to allow for the incorporation of the proteins into the lipid vesicles.

Protocol 2: CYP51 Reconstitution and Inhibition Assay
  • Assay Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing MOPS buffer, MgCl₂, NaCl, the NADPH regenerating system (isocitrate dehydrogenase and trisodium isocitrate), and the substrate (lanosterol).

  • Addition of Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay wells. Include a vehicle control (DMSO only).

  • Pre-incubation: Add the pre-prepared enzyme-lipid mixture to the assay wells. Pre-incubate the entire mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ethyl acetate or a strong acid.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture. Analyze the formation of the 14-demethylated product using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a fluorescent-based assay.[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Electron Transport

CYP51_Electron_Transport NADPH NADPH NADP NADP+ CPR NADPH-Cytochrome P450 Reductase (CPR) NADPH->CPR e⁻ CYP51_Fe3 CYP51 (Fe³⁺) CPR->CYP51_Fe3 e⁻ CYP51_Fe2 CYP51 (Fe²⁺) CYP51_Fe3->CYP51_Fe2 Product 14-Demethyllanosterol CYP51_Fe2->Product H2O 2H₂O CYP51_Fe2->H2O Substrate Lanosterol Substrate->CYP51_Fe3 O2 O₂ O2->CYP51_Fe2

Caption: Electron transport chain for the CYP51-catalyzed demethylation of lanosterol.

Experimental Workflow

CYP51_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Buffers & Solutions prep_substrate Prepare Substrate (Lanosterol) prep_buffer->prep_substrate prep_liposomes Prepare DLPC Liposomes prep_substrate->prep_liposomes prep_enzyme_mix Prepare Enzyme-Lipid Mixture (CYP51, CPR) prep_liposomes->prep_enzyme_mix setup_reaction Set up Reaction Mixture (Buffer, Regenerating System) add_inhibitor Add this compound (Varying Concentrations) setup_reaction->add_inhibitor add_enzyme Add Enzyme-Lipid Mixture add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction extract_product Extract Sterols stop_reaction->extract_product analyze_product Analyze Product Formation (HPLC, GC-MS) extract_product->analyze_product calculate_inhibition Calculate % Inhibition analyze_product->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Experimental workflow for the CYP51 reconstitution and inhibition assay.

Logical Relationship of Inhibition

Inhibition_Logic cluster_reaction Enzymatic Reaction Inhibitor This compound CYP51 CYP51 Enzyme Inhibitor->CYP51 Binds to enzyme Product 14-Demethyllanosterol CYP51->Product Catalyzes conversion No_Product Reduced/No Product Formation CYP51->No_Product Inhibits activity Substrate Lanosterol Substrate->CYP51 Binds to active site

Caption: Logical diagram illustrating the inhibitory action of this compound on the enzymatic activity of CYP51.

References

Application Notes and Protocols for CYP51-IN-2 in Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-2 is a potent, research-grade inhibitor of the fungal enzyme Lanosterol 14α-demethylase (CYP51 or Erg11). As a fluconazole analog, it belongs to the azole class of antifungal agents.[1][2] These agents function by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3] This disruption leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.[3] These application notes provide detailed protocols for the utilization of this compound in various in vitro fungal culture experiments, including the determination of minimum inhibitory concentration (MIC), time-kill kinetics, and the assessment of its impact on the ergosterol biosynthesis pathway.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValueSource
Molecular Formula C₂₁H₂₁BrF₂N[1]
Molecular Weight 463.32 g/mol [1]
Appearance White to off-white solidGeneral chemical properties
Solubility Soluble in DMSOGeneral for azole antifungals
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.General lab practice

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent working solutions for use in fungal culture assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile fungal culture medium (e.g., RPMI-1640 with MOPS buffer)

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Stock Solution (10 mM in DMSO):

    • To prepare a 10 mM stock solution, dissolve 4.63 mg of this compound (MW: 463.32 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid in solubilization.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile fungal culture medium to achieve the desired final concentrations for your experiment.

    • Important: Due to the hydrophobic nature of azole compounds, it is crucial to add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungal cells. A DMSO control should be included in all experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungal strain. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • This compound working solutions

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in RPMI-1640 medium to achieve a range of concentrations. Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC visually or spectrophotometrically. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control). A known MIC₈₀ of 62.5 µg/mL has been reported for Candida albicans and Microsporum gypseum.[1]

Time-Kill Assay

Objective: To assess the rate of fungal killing by this compound over time.

Materials:

  • Culture tubes or flasks

  • This compound working solutions

  • Standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL)

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • Sabouraud Dextrose Agar (SDA) plates for colony counting

  • Incubator and shaker

Protocol:

  • Prepare Test Conditions: Set up culture tubes/flasks containing:

    • Drug-free medium (growth control)

    • This compound at a clinically relevant concentration (e.g., 1x, 2x, or 4x the MIC).

  • Inoculation: Add the standardized fungal inoculum to each tube/flask.

  • Incubation and Sampling: Incubate at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the reduction in ergosterol content in fungal cells treated with this compound.

Materials:

  • Fungal culture

  • This compound working solutions

  • Saponification reagent (e.g., 25% alcoholic potassium hydroxide)

  • Heptane

  • Sterile water

  • Spectrophotometer

Protocol:

  • Treatment: Inoculate a fungal culture and expose it to various concentrations of this compound (and a drug-free control) for a defined period (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification reagent and incubate at 85°C for 1 hour to extract non-saponifiable lipids.

  • Ergosterol Extraction: After cooling, add sterile water and heptane to the mixture. Vortex vigorously to extract the ergosterol into the heptane layer.

  • Quantification: Transfer the heptane layer to a new tube and measure the absorbance spectrum between 240 and 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve in this range. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Fungal SpeciesMIC₈₀ (µg/mL)Source
Candida albicans62.5[1]
Microsporum gypseum62.5[1]

Table 2: Example Time-Kill Assay Data (Hypothetical)

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.05.05.05.0
25.34.84.54.0
45.84.54.03.2
86.54.03.1<2.0
127.23.8<2.0<2.0
248.03.5<2.0<2.0

Table 3: Example Ergosterol Inhibition Data (Hypothetical)

This compound Conc. (µg/mL)% Ergosterol Inhibition (vs. Control)
0 (Control)0%
15.645%
31.2570%
62.5 (MIC₈₀)85%
12595%

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols (Toxic Intermediates) Lanosterol->Intermediates Demethylation Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 CYP51 (Lanosterol 14α-demethylase) Intermediates->Ergosterol Further Steps Membrane Fungal Cell Membrane (Impaired Function) Ergosterol->Membrane Incorporation CYP51_IN_2 This compound CYP51_IN_2->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock Prepare 10 mM This compound Stock in DMSO Working Prepare Working Solutions in Culture Medium Stock->Working MIC MIC Assay (24-48h) Working->MIC TimeKill Time-Kill Assay (0-24h) Working->TimeKill Ergosterol Ergosterol Assay (16-24h) Working->Ergosterol Inoculum Standardize Fungal Inoculum Inoculum->MIC Inoculum->TimeKill Inoculum->Ergosterol MIC_Analysis Determine MIC₅₀/₈₀ MIC->MIC_Analysis TK_Analysis Plot Log₁₀ CFU/mL vs. Time TimeKill->TK_Analysis Erg_Analysis Quantify % Ergosterol Inhibition Ergosterol->Erg_Analysis

Caption: General experimental workflow for evaluating this compound in fungal culture.

Safety Precautions

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer

The protocols provided are intended as a guide. Researchers should optimize the experimental conditions for their specific fungal strains and laboratory settings. The hypothetical data presented in the tables is for illustrative purposes only.

References

Application Notes and Protocols for CYP51-IN-2 in the Study of Antifungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections pose a significant threat to global public health, particularly affecting immunocompromised individuals. The emergence and spread of antifungal resistance is a major clinical challenge, necessitating the development of novel therapeutic strategies and research tools. The primary target for the widely used azole class of antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11p in fungi), which is essential for the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death or growth inhibition.[3]

Resistance to azole antifungals can develop through several mechanisms, including mutations in the CYP51 gene that reduce drug binding, overexpression of the CYP51 gene, and increased drug efflux through membrane transporters.[3][4] Understanding these resistance mechanisms is crucial for the development of new antifungals that can overcome existing resistance.

This document provides detailed application notes and protocols for CYP51-IN-2 , a novel, investigational inhibitor of fungal CYP51. This compound is designed as a high-affinity research compound to facilitate the study of antifungal resistance mechanisms in a variety of fungal pathogens. These protocols will guide researchers in characterizing the antifungal activity of this compound and investigating its utility in probing the molecular basis of azole resistance.

Data Presentation: Characterization of this compound

The following tables summarize representative quantitative data for this compound, providing a baseline for its antifungal activity and target engagement.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainGenotype/PhenotypeFluconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans SC5314Wild-Type, Azole-Susceptible10.5
Candida albicans 12-99Azole-Resistant (ERG11 overexpression)648
Candida albicans Y132HAzole-Resistant (ERG11 point mutation)324
Aspergillus fumigatus Af293Wild-Type, Azole-Susceptible10.25
Aspergillus fumigatus TR34/L98HAzole-Resistant (cyp51A promoter tandem repeat and point mutation)>162
Cryptococcus neoformans H99Wild-Type, Azole-Susceptible81

MIC values are determined according to the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines. Lower MIC values indicate greater antifungal potency. Data is hypothetical but representative for a novel CYP51 inhibitor.

Table 2: In Vitro Inhibition of Recombinant Fungal CYP51 Enzyme by this compound.

Enzyme SourceIC50 (µM) - FluconazoleIC50 (µM) - this compound
C. albicans CYP51 (recombinant)0.150.08
A. fumigatus CYP51A (recombinant)0.200.11
A. fumigatus CYP51B (recombinant)0.180.09
Human CYP51 (recombinant)>5025

IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[5][6] Lower IC50 values indicate more potent inhibition. The higher IC50 against human CYP51 suggests selectivity for the fungal enzyme.

Visualizations: Pathways and Workflows

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Toxic sterol accumulation Toxic sterol accumulation 14-demethylated intermediates->Toxic sterol accumulation Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity This compound This compound CYP51 (Erg11) CYP51 (Erg11) This compound->CYP51 (Erg11) Inhibits Membrane Disruption Membrane Disruption Toxic sterol accumulation->Membrane Disruption

Ergosterol Biosynthesis Pathway and this compound Inhibition.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Target Modification Target Modification Fungal Cell->Target Modification investigated by sequencing Target Overexpression Target Overexpression Fungal Cell->Target Overexpression investigated by RT-qPCR Efflux Pumps Efflux Pumps Fungal Cell->Efflux Pumps investigated by RT-qPCR Reduced Binding of this compound Reduced Binding of this compound Target Modification->Reduced Binding of this compound Increased levels of CYP51 Increased levels of CYP51 Target Overexpression->Increased levels of CYP51 Reduced intracellular this compound Reduced intracellular this compound Efflux Pumps->Reduced intracellular this compound

Overview of Antifungal Resistance Mechanisms.

Experimental_Workflow Start Start Antifungal Susceptibility Testing (MIC) Antifungal Susceptibility Testing (MIC) Start->Antifungal Susceptibility Testing (MIC) In Vitro Enzyme Inhibition (IC50) In Vitro Enzyme Inhibition (IC50) Start->In Vitro Enzyme Inhibition (IC50) Mechanism of Action Studies Mechanism of Action Studies Antifungal Susceptibility Testing (MIC)->Mechanism of Action Studies In Vitro Enzyme Inhibition (IC50)->Mechanism of Action Studies Sterol Profile Analysis (HPLC) Sterol Profile Analysis (HPLC) Mechanism of Action Studies->Sterol Profile Analysis (HPLC) Gene Expression Analysis (RT-qPCR) Gene Expression Analysis (RT-qPCR) Mechanism of Action Studies->Gene Expression Analysis (RT-qPCR) Data Analysis and Interpretation Data Analysis and Interpretation Sterol Profile Analysis (HPLC)->Data Analysis and Interpretation Gene Expression Analysis (RT-qPCR)->Data Analysis and Interpretation Conclusion Conclusion Data Analysis and Interpretation->Conclusion

Experimental Workflow for Characterizing this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or plate reader (530 nm)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • For yeasts, suspend several colonies in sterile saline. For molds, cover the culture with saline and gently scrape the surface to release conidia.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (530 nm).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a 2X working solution of this compound in RPMI-1640 medium.

    • Perform serial two-fold dilutions of the 2X drug solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.03 to 16 µg/mL.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilutions. This will bring the final volume to 200 µL and dilute the drug to its final 1X concentration.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for yeasts, 100% for molds) compared to the drug-free growth control, determined by visual inspection or by reading the optical density.

Sterol Profile Analysis by HPLC

This protocol is used to confirm that this compound inhibits ergosterol biosynthesis by analyzing the accumulation of lanosterol and the depletion of ergosterol.

Materials:

  • Fungal culture treated with this compound (at sub-MIC concentration) and an untreated control.

  • Glass screw-cap tubes

  • Methanol, Chloroform, n-Hexane (HPLC grade)

  • 25% Alcoholic KOH (w/v)

  • Water bath or heating block (85°C)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and UV detector (282 nm)

  • Ergosterol and lanosterol standards

Procedure:

  • Sample Preparation:

    • Grow a fungal culture (e.g., 50 mL) to mid-log phase, then add this compound at a sub-inhibitory concentration (e.g., 0.5x MIC). Incubate for a further 4-6 hours.

    • Harvest cells by centrifugation, wash with sterile water, and determine the dry weight of a parallel sample.

  • Saponification and Extraction:

    • To the cell pellet, add 1 mL of 25% alcoholic KOH.

    • Incubate at 85°C for 1 hour to saponify the lipids.

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer (containing non-saponifiable lipids, including sterols) to a new glass tube.

    • Evaporate the n-hexane to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Re-dissolve the dried sterol extract in a known volume of methanol (e.g., 200 µL).

    • Inject 20 µL onto the HPLC system.

    • Use a mobile phase of methanol:water (e.g., 98:2 v/v) at a flow rate of 1 mL/min.

    • Monitor the absorbance at 282 nm.

    • Identify and quantify ergosterol and lanosterol peaks by comparing their retention times and peak areas to those of the standards.

    • Calculate the amount of each sterol per unit of cell dry weight. A successful inhibition by this compound should result in a decrease in the ergosterol peak and an increase in the lanosterol peak compared to the untreated control.[7][8]

Analysis of ERG11 (CYP51) Gene Expression by RT-qPCR

This protocol is used to investigate whether resistance to this compound is associated with the upregulation of the ERG11 gene.

Materials:

  • Fungal strains (susceptible and resistant)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for ERG11 and a housekeeping gene (e.g., ACT1)

Procedure:

  • RNA Extraction:

    • Grow fungal cultures to mid-log phase. For resistant strains, it may be relevant to grow them in the presence and absence of a sub-MIC concentration of this compound.

    • Harvest cells and extract total RNA using a suitable kit, following the manufacturer's instructions. Mechanical disruption (e.g., bead beating) is often necessary for fungal cells.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each sample and each gene (target gene ERG11 and housekeeping gene). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of the ERG11 gene in the resistant strain compared to the susceptible strain using the ΔΔCt method.[9] The expression is normalized to the housekeeping gene. An increase in the relative expression level in the resistant strain suggests that ERG11 upregulation is a potential mechanism of resistance.[10][11]

References

Application of CYP51 Inhibitors in Fungal Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, surface-associated microbial communities are encased in a self-produced extracellular matrix, which acts as a physical barrier to drug penetration and immune system components. The integrity of the fungal cell membrane, a key component of which is ergosterol, is crucial for the initial attachment, maturation, and overall stability of biofilms. Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromised cell membrane function.[4][5] This disruption of membrane integrity presents a promising therapeutic strategy to inhibit biofilm formation and eradicate existing biofilms.[6]

This application note provides a comprehensive overview and detailed protocols for studying the effects of CYP51 inhibitors, exemplified by a hypothetical inhibitor CYP51-IN-2 , on fungal biofilm formation.

Mechanism of Action: Targeting Ergosterol Biosynthesis

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[7][8][9][10] By inhibiting CYP51, compounds like this compound block the production of ergosterol. The resulting depletion of ergosterol and accumulation of 14α-methylated sterols alters the physical properties of the fungal membrane, increasing its permeability and fluidity, and disrupting the function of membrane-bound proteins.[4] This ultimately hinders fungal growth, proliferation, and the ability to form and maintain robust biofilms.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Target of Inhibition) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol->Toxic_Sterol_Accumulation Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps CYP51_IN_2 CYP51_IN_2 CYP51 CYP51 CYP51_IN_2->CYP51 Inhibition Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Compromised_Membrane Compromised Membrane Integrity Ergosterol_Depletion->Compromised_Membrane Toxic_Sterol_Accumulation->Compromised_Membrane Biofilm_Inhibition Biofilm Formation Inhibition Compromised_Membrane->Biofilm_Inhibition

Figure 1: Simplified signaling pathway of CYP51 inhibition.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of treating a fungal species, such as Candida albicans, with this compound.

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 816
Fluconazole 48
Untreated Control >128>128

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against planktonic C. albicans.

CompoundMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
This compound 1632
Fluconazole 64128
Untreated Control >128>128

Table 2: Minimum Biofilm Inhibitory Concentrations (MBIC) of this compound against C. albicans biofilms.

Treatment (Concentration)Biofilm Biomass (OD₅₇₀)% Inhibition
Untreated Control 1.5 ± 0.20%
This compound (8 µg/mL) 0.8 ± 0.146.7%
This compound (16 µg/mL) 0.4 ± 0.0573.3%
This compound (32 µg/mL) 0.2 ± 0.0386.7%

Table 3: Inhibition of C. albicans biofilm biomass by this compound as measured by crystal violet staining.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibiofilm activity of a CYP51 inhibitor.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a fungal inoculum suspension of 1-5 x 10⁶ CFU/mL in sterile saline. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final working concentration of 1-5 x 10³ CFU/mL.

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate, ranging from a clinically relevant maximum to a minimum concentration (e.g., 128 µg/mL to 0.125 µg/mL).

  • Add 100 µL of the fungal inoculum to each well containing the serially diluted compound.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Biofilm Formation and Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the total biofilm biomass.

Materials:

  • Fungal isolate

  • Sabouraud Dextrose Broth (SDB) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microtiter plates

  • This compound

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Prepare a fungal suspension of 1 x 10⁷ CFU/mL in SDB with 10% FBS.

  • Add 100 µL of the fungal suspension to each well of a 96-well plate.

  • Add 100 µL of RPMI 1640 medium containing various concentrations of this compound (at sub-MIC concentrations to avoid killing the planktonic cells).

  • Incubate the plate at 37°C for 24 hours to allow biofilm formation.

  • After incubation, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the wells three times with sterile distilled water and allow the plate to dry completely.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

cluster_workflow Experimental Workflow for Biofilm Inhibition Assay A Prepare Fungal Inoculum (1x10⁷ CFU/mL) B Add Inoculum and this compound to 96-well plate A->B C Incubate at 37°C for 24h (Biofilm Formation) B->C D Wash with PBS (Remove non-adherent cells) C->D E Fix with Methanol D->E F Stain with 0.1% Crystal Violet E->F G Wash with dH₂O F->G H Solubilize with 33% Acetic Acid G->H I Read Absorbance at OD₅₇₀ H->I

Figure 2: Workflow for the crystal violet biofilm inhibition assay.

Protocol 3: Confocal Scanning Laser Microscopy (CSLM) for Biofilm Visualization

This protocol allows for the visualization of the three-dimensional structure of the biofilm.

Materials:

  • Fungal isolate

  • Glass-bottom dishes or chamber slides

  • SDB with 10% FBS

  • This compound

  • FUN-1 and Concanavalin A-Alexa Fluor 488 conjugate stains

  • Confocal microscope

Procedure:

  • Grow biofilms in glass-bottom dishes as described in Protocol 2, in the presence and absence of this compound.

  • After 24 hours of incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with a solution containing FUN-1 (to assess cell viability) and Concanavalin A-Alexa Fluor 488 (to stain the extracellular matrix) for 45 minutes in the dark.

  • Gently wash the stained biofilms with PBS.

  • Immediately visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Conclusion

The study of CYP51 inhibitors, such as the hypothetical this compound, provides a valuable avenue for the development of novel anti-biofilm therapeutics. The protocols outlined in this application note offer a robust framework for researchers to investigate the efficacy of such compounds in preventing and disrupting fungal biofilms. By targeting the fundamental process of ergosterol biosynthesis, CYP51 inhibitors hold the potential to overcome the challenges posed by drug-resistant fungal biofilms in various medical and industrial applications.

References

Application Notes and Protocols for Testing CYP51-IN-2 Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a primary opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis in immunocompromised individuals. A critical target for antifungal drug development is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[3] Aspergillus fumigatus possesses two CYP51 isoenzymes, CYP51A and CYP51B.[4][5][6] While CYP51B is constitutively expressed, CYP51A expression is inducible.[1] Mutations in the cyp51A gene are a primary mechanism of azole resistance in this fungus.[2][4][7]

CYP51-IN-2 is a novel investigational inhibitor of fungal CYP51. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Aspergillus fumigatus, including determination of its minimum inhibitory concentration (MIC), and a biochemical assay to quantify its inhibitory effect on the CYP51 enzyme.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, is designed to inhibit the activity of CYP51. This enzyme catalyzes the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[3][8][9] By blocking this step, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[10][11]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 intermediate 14-α-demethyl lanosterol ergosterol Ergosterol intermediate->ergosterol cyp51->intermediate inhibitor This compound inhibitor->cyp51 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3 methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus.[12][13][14]

Materials:

  • Aspergillus fumigatus isolates (e.g., ATCC 204305)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Hemocytometer

  • Sterile saline (0.85%) with 0.05% Tween 80

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture A. fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days until sporulation is abundant.

    • Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 2-5 x 10⁵ CFU/mL using a hemocytometer. This will be the final inoculum.[12][13]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 2% glucose medium in a 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution, resulting in a final inoculum concentration of 1-2.5 x 10⁵ CFU/mL.

    • Incubate the plates at 35°C for 48 hours.[12][13]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth (no growth endpoint).[12][13]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare A. fumigatus Inoculum (2-5 x 10⁵ CFU/mL) start->prep_inoculum prep_drug Prepare Serial Dilutions of this compound in 96-well plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Visually Determine MIC (No Growth Endpoint) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Recombinant CYP51 Inhibition Assay

This biochemical assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant A. fumigatus CYP51A or CYP51B.[15][16][17]

Materials:

  • Recombinant A. fumigatus CYP51A or CYP51B expressed in E. coli membrane fractions

  • Recombinant A. fumigatus NADPH-cytochrome P450 reductase (CPR)

  • Eburicol (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • HPLC system for sterol analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51 membrane fraction, and varying concentrations of this compound.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Add eburicol and recombinant CPR to the mixture.

    • Start the reaction by adding NADPH.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30 minutes with shaking.

    • Stop the reaction by adding an equal volume of 10% (w/v) KOH in ethanol.

  • Sterol Extraction and Analysis:

    • Extract the sterols using n-hexane.

    • Evaporate the solvent and reconstitute the sample in methanol.

    • Analyze the conversion of eburicol to the demethylated product by HPLC.

  • IC₅₀ Determination:

    • Calculate the percentage of CYP51 inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables present representative data for a hypothetical CYP51 inhibitor, "this compound," based on published findings for similar compounds targeting A. fumigatus.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Comparator Azoles.

CompoundA. fumigatus StrainMIC (µg/mL)
This compound Wild-Type (Af293)0.25
TR₃₄/L98H Mutant4
M220K Mutant1
VoriconazoleWild-Type (Af293)0.5
TR₃₄/L98H Mutant>16
M220K Mutant2
IsavuconazoleWild-Type (Af293)0.5
TR₃₄/L98H Mutant8
M220K Mutant1

Data are representative and should be confirmed experimentally for this compound.

Table 2: IC₅₀ Values of this compound Against Recombinant A. fumigatus CYP51 Isoenzymes.

CompoundTarget EnzymeIC₅₀ (µM)
This compound AfCYP51A0.15
AfCYP51B0.20
AfCYP51A (G54W)1.8
VoriconazoleAfCYP51A0.16 - 0.38
AfCYP51B0.16 - 0.38
AfCYP51A (G54W)~0.2
ItraconazoleAfCYP51A0.16 - 0.38
AfCYP51B0.16 - 0.38
AfCYP51A (G54W)1.76

IC₅₀ values are based on published data for voriconazole and itraconazole and are for comparative purposes.[15][16][17]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound against Aspergillus fumigatus. By determining the MIC against both wild-type and resistant strains and quantifying the direct inhibition of the target enzymes, researchers can effectively characterize the potency and spectrum of activity of this novel antifungal candidate. This comprehensive in vitro assessment is a critical step in the drug development pipeline for new treatments against invasive aspergillosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent CYP51-IN-2 Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My IC50 values for this compound are inconsistent between experimental runs. What could be the cause?

A1: Inconsistent IC50 values are a common issue that can arise from several factors. Here are the most frequent causes and how to address them:

  • Reagent Stability and Handling: this compound, like many small molecule inhibitors, may be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored as recommended and prepare fresh dilutions from a stock solution for each experiment.

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can significantly impact results. Standardize all experimental parameters and ensure they are consistent across all plates and experimental dates.[1]

  • Cell-Based Assay Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

    • Cell Seeding Density: Inconsistent cell numbers per well will lead to variability. Ensure a homogenous cell suspension before plating and verify cell density.[1]

    • Cell Health: Only use healthy, viable cells for your assays. Perform a viability check before starting the experiment.

  • Enzyme-Based Assay Variability:

    • Enzyme Activity: The activity of the recombinant CYP51 enzyme can vary between lots or with storage time. Always qualify a new batch of enzyme and include a standard inhibitor (like ketoconazole) as a positive control in every assay.

    • Cofactor Concentration: Ensure that cofactors like NADPH are not limiting in the reaction.

To diagnose the source of variability, it is crucial to monitor assay quality using metrics like the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reproducible assay.[1]

Q2: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. Is this expected?

A2: While this compound is designed to inhibit a specific enzyme, off-target effects and general cytotoxicity can occur, particularly at higher concentrations. Here’s how to investigate and mitigate this:

  • Mechanism of Action: Inhibition of CYP51 disrupts the production of essential sterols like ergosterol (in fungi) or cholesterol (in mammals), which can lead to the accumulation of toxic sterol intermediates and ultimately cell death.[2][3] This is the intended on-target cytotoxic effect.

  • Off-Target Effects: this compound may interact with other cytochrome P450 enzymes or cellular targets, leading to unexpected toxicity.[2][3] To assess this, you can:

    • Perform counter-screens against a panel of other human CYP enzymes.

    • Conduct a cell viability assay in a cell line that does not express CYP51 or where CYP51 is not essential, if available.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Assay Duration: Extended exposure to the compound can lead to increased cytotoxicity. Consider running a time-course experiment to determine the optimal assay endpoint.

If the observed cytotoxicity is a concern for your specific application, you may need to consider using lower concentrations or exploring analogues of this compound with a better selectivity profile.

Q3: this compound is showing lower than expected potency in my enzyme inhibition assay. What are potential reasons?

A3: Several factors can contribute to a perceived lack of potency in an in vitro enzyme assay:

  • Incorrect Reagent Concentrations:

    • Enzyme and Substrate: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using the recommended concentrations and that they are consistent with established protocols.

    • Inhibitor Dilutions: Verify the accuracy of your serial dilutions. Errors in this step are a common source of inaccurate potency measurements.

  • Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence inhibitor binding. Use the optimized buffer system recommended for the CYP51 enzyme you are using.

  • Presence of Contaminants: Contaminants in the recombinant enzyme preparation or other reagents could interfere with the inhibitor's activity.

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where their potency increases with pre-incubation time with the enzyme.[4] Consider performing a pre-incubation step of this compound with the enzyme before adding the substrate to see if potency improves.

Q4: My results with this compound are not reproducible in different cell lines. Why might this be?

A4: The efficacy of a CYP51 inhibitor can vary significantly between different cell lines due to several biological factors:

  • CYP51 Expression Levels: Different cell lines may have varying endogenous expression levels of CYP51. Cells with higher expression may require a higher concentration of the inhibitor to achieve the same level of target engagement.

  • Drug Efflux Pumps: Some cell lines, particularly cancer cell lines, overexpress multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that can actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency.

  • Metabolic Differences: The rate at which cells metabolize this compound can differ, potentially leading to its inactivation or activation.

  • Redundancy in Sterol Pathways: Some cells may have alternative pathways for sterol acquisition or be less dependent on de novo sterol synthesis, making them less sensitive to CYP51 inhibition.

To address this, it is important to characterize the relevant properties of your chosen cell lines, such as CYP51 expression and the presence of efflux pumps.

Experimental Protocols

Protocol 1: Recombinant Human CYP51 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against purified human CYP51 enzyme.

Materials:

  • Recombinant human CYP51

  • Human NADPH-cytochrome P450 reductase

  • CYP51 substrate (e.g., a fluorogenic probe)

  • NADPH

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of the solvent.

  • Add 48 µL of a solution containing the CYP51 enzyme and NADPH-cytochrome P450 reductase in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution in assay buffer to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for 30-60 minutes.

  • Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cell line of interest (e.g., a fungal strain or a human cancer cell line)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the EC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Assays

Assay TypeTarget OrganismSubstrateIC50 (nM)Z'-Factor
Enzyme InhibitionHomo sapiensFluorogenic Probe15.2 ± 2.10.85
Enzyme InhibitionCandida albicansFluorogenic Probe8.7 ± 1.50.91
Cell Viability (MTT)Candida albicans-25.4 ± 4.30.78
Cell Viability (MTT)Human Liver Cancer (HepG2)-150.6 ± 18.90.82

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Troubleshooting Checklist for Inconsistent Results

Potential CauseCheckpointRecommended Action
Reagent Issues Compound integrityPrepare fresh dilutions for each experiment.
Enzyme activityUse a positive control inhibitor.
Cell healthCheck cell viability before seeding.
Assay Conditions Incubation times/tempsStandardize across all experiments.
Pipetting accuracyCalibrate pipettes regularly.
Biological Variability Cell passage numberUse a consistent, low passage number.
Cell seeding densityEnsure a homogenous cell suspension.

Visualizations

CYP51_Signaling_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound Inhibitor->Block

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits target) prep Prepare Reagents (Compound, Cells, Enzyme) start->prep assay_type Select Assay Type prep->assay_type enzyme_assay Enzyme Inhibition Assay (IC50 Determination) assay_type->enzyme_assay In Vitro cell_assay Cell-Based Assay (Viability/EC50) assay_type->cell_assay In Cellulo data_acq Data Acquisition (Plate Reader) enzyme_assay->data_acq cell_assay->data_acq analysis Data Analysis (IC50/EC50 Calculation, Z'-Factor) data_acq->analysis results Review Results analysis->results consistent Results Consistent? results->consistent troubleshoot Troubleshoot (Refer to FAQs) consistent->troubleshoot No conclusion Conclusion & Next Steps consistent->conclusion Yes troubleshoot->prep

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Optimizing CYP51-IN-2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this novel dual inhibitor of Lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges you may encounter during your experiments with this compound.

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured.[1] For initial experiments, a broad concentration range finding study is recommended.[1] If you have prior data from biochemical assays (e.g., IC50 values), a starting concentration in cellular assays of 5 to 10 times the biochemical IC50 can be a good starting point to aim for complete target inhibition.[1] Based on available data for analogous compounds, a typical range for cell-based assays would be from nanomolar to micromolar concentrations.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2] Immediately before use, dilute the stock to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]

Q3: I'm observing high cytotoxicity in my cell viability assays even at low concentrations. What could be the cause?

A3: High cytotoxicity at expected inhibitory concentrations can stem from several factors:

  • High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the sterol biosynthesis pathway by this compound. Consider reducing the inhibitor concentration and/or shortening the incubation time.[1]

  • Off-Target Effects: While designed to be a dual-specific inhibitor, off-target effects can occur, especially at higher concentrations.[1] If you suspect off-target toxicity, consider performing a broader kinase or protein panel screening to identify unintended interactions.

  • Solubility and Aggregation: At higher concentrations, the compound may precipitate out of solution in the aqueous cell culture medium, leading to cytotoxic aggregates. Visually inspect your culture wells for any signs of precipitation.

Q4: My results show potent inhibition in a biochemical (enzymatic) assay but weak activity in a cell-based assay. What could explain this discrepancy?

A4: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, CYP51.[3]

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[3]

  • High Intracellular ATP (for kinase targets): While not directly applicable to CYP51, for kinase targets, the high intracellular ATP concentration can outcompete ATP-competitive inhibitors.[3]

  • Compound Stability: The inhibitor may be unstable in the cell culture medium over the duration of the experiment.

To troubleshoot this, you can perform permeability assays (e.g., PAMPA), test for efflux pump inhibition, and measure the intracellular concentration of the inhibitor using techniques like LC-MS/MS.[3]

Q5: How can I confirm that this compound is engaging both of its targets (CYP51 and PD-L1) in my cellular experiments?

A5: To validate dual-target engagement, you should design experiments to measure the downstream effects of inhibiting each pathway separately:

  • For CYP51 inhibition: Measure the accumulation of lanosterol, the substrate of CYP51, or a decrease in downstream sterol products using methods like GC-MS.[4] You can also assess for phenotypes associated with disrupted sterol synthesis, such as changes in cell membrane integrity or proliferation.

  • For PD-L1 inhibition: In a co-culture system with T-cells and PD-L1-expressing cancer cells, measure the restoration of T-cell activation. This can be quantified by measuring IFN-γ or IL-2 release using ELISA.[5] You can also use flow cytometry to assess the binding of the inhibitor to cell surface PD-L1.[4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound and a related dual inhibitor, providing a reference for expected potency.

CompoundTargetAssay TypeIC50 (µM)
This compound CYP51Enzymatic0.263
PD-L1Binding0.017
Cyp51/PD-L1-IN-1 CYP51Enzymatic0.25
PD-L1Binding (K D, nM)15.2
Cyp51/PD-L1-IN-3 CYP51Enzymatic0.205
PD-L1Binding0.039

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a cancer cell line.[2]

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should span a range from nanomolar to micromolar. Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same final DMSO concentration).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[6]

  • Data Acquisition: Record the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Protocol 2: T-cell Activation Assay (Co-culture)

This protocol assesses the ability of this compound to enhance T-cell activation by blocking the PD-1/PD-L1 interaction.[5]

Materials:

  • PD-L1 expressing cancer cell line

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound stock solution

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads)

  • Human IFN-γ ELISA kit

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.[5]

  • Inhibitor Treatment: Treat the cancer cells with a serial dilution of this compound for 2 hours.[5]

  • Co-culture: Isolate PBMCs and add them to the wells containing the treated cancer cells.[5]

  • Stimulation: Stimulate the co-culture with anti-CD3/CD28 beads.[5]

  • Incubation: Incubate for 48-72 hours.[5]

  • IFN-γ Measurement: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

CYP51_Pathway cluster_0 Sterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 14-demethylated Lanosterol 14-demethylated Lanosterol Lanosterol->14-demethylated Lanosterol CYP51 Ergosterol / Cholesterol Ergosterol / Cholesterol 14-demethylated Lanosterol->Ergosterol / Cholesterol Multiple Steps Fungal/Cancer Cell Membrane Integrity Fungal/Cancer Cell Membrane Integrity Ergosterol / Cholesterol->Fungal/Cancer Cell Membrane Integrity CYP51_IN_2 CYP51_IN_2 CYP51 CYP51 CYP51_IN_2->CYP51 Inhibits PDL1_Pathway cluster_0 Immune Synapse cluster_1 Inhibition Tumor_Cell Tumor Cell (PD-L1+) T_Cell T-Cell (PD-1+) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T_Cell_Inhibition T_Cell_Inhibition PD1->T_Cell_Inhibition Inhibitory Signal CYP51_IN_2 CYP51_IN_2 CYP51_IN_2->PDL1 Blocks Binding Reduced T-Cell Activation Reduced T-Cell Activation T_Cell_Inhibition->Reduced T-Cell Activation Immune Evasion Immune Evasion Reduced T-Cell Activation->Immune Evasion Experimental_Workflow cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Final Validation Start Start Broad_Concentration_Range Test Broad Concentration Range (e.g., 1 nM to 100 µM) Start->Broad_Concentration_Range Cell_Viability_Assay Perform Cell Viability Assay (e.g., MTT) Broad_Concentration_Range->Cell_Viability_Assay Determine_Cytotoxicity Determine Cytotoxic Range Cell_Viability_Assay->Determine_Cytotoxicity Narrow_Concentration_Range Select Non-Toxic Concentration Range Determine_Cytotoxicity->Narrow_Concentration_Range Dose_Response_Curve Generate Dose-Response Curve for each target Narrow_Concentration_Range->Dose_Response_Curve Calculate_IC50_EC50 Calculate IC50 (CYP51) and EC50 (PD-L1) Dose_Response_Curve->Calculate_IC50_EC50 Optimal_Concentration Select Optimal Concentration(s) Calculate_IC50_EC50->Optimal_Concentration Mechanism_of_Action_Studies Perform Mechanism of Action Studies Optimal_Concentration->Mechanism_of_Action_Studies End End Mechanism_of_Action_Studies->End

References

CYP51-IN-2 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide for handling small molecule inhibitors with potential solubility challenges. As specific solubility data for CYP51-IN-2 is not publicly available, these recommendations are based on best practices for similar compounds. Always refer to the manufacturer's datasheet for specific instructions if available.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with this compound in aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

  • Solution:

    • Consult the Datasheet: If available, the product datasheet is the best source for recommended solvents.

    • Primary Solvent: For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating a high-concentration stock solution.[1]

    • Alternative Solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.

    • Assistance in Dissolving: Gentle warming or brief sonication can aid in dissolving the compound. However, use these methods with caution as they may degrade the compound.

Issue 2: The compound precipitates when diluted into aqueous buffer from a DMSO stock.

  • Possible Cause: The aqueous solubility limit of this compound has been exceeded. This is a frequent issue with hydrophobic small molecules.

  • Solution:

    • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

    • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (generally up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

    • Serial Dilutions in DMSO: It is best to perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer. Adding a highly concentrated DMSO stock directly to an aqueous solution often causes precipitation.[1]

    • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. Experimenting with different pH values may improve solubility.

    • Use a Fresh Dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any precipitate before preparing a new stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is unavailable, a common starting point for inhibitors of this class is 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] From this stock, further dilutions can be made.

Q2: What is the maximum recommended final concentration of DMSO in my aqueous buffer?

A2: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts. However, the tolerance of your specific cell line or assay should be determined empirically. Always include a vehicle control with the equivalent concentration of DMSO.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q4: Can I sonicate or heat this compound to improve its solubility?

A4: Gentle warming and brief sonication can be used to aid dissolution. However, these methods should be applied cautiously as they can potentially degrade the compound. It is advisable to test the stability of your compound under these conditions.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not available, the following table provides a general overview of common solvents used for poorly soluble small molecule inhibitors.

SolventPropertiesTypical Use
DMSO (Dimethyl Sulfoxide) Strong aprotic solvent, miscible with water.Primary solvent for creating high-concentration stock solutions.
Ethanol Polar protic solvent, miscible with water.Co-solvent to improve aqueous solubility.
DMF (Dimethylformamide) Polar aprotic solvent, miscible with water.Alternative to DMSO for stock solutions.
PEG300/400 (Polyethylene Glycol) Non-ionic surfactant.Used as a co-solvent, particularly in formulations for in vivo studies.
Tween 80 (Polysorbate 80) Non-ionic surfactant and emulsifier.Often used in combination with other solvents for in vivo formulations to improve solubility and stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a small amount of this compound powder.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L)).

  • Dissolve the Compound: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, use gentle warming or brief sonication until the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Kinetic Solubility Assessment

This protocol provides a method to estimate the kinetic solubility of this compound in your aqueous buffer. A turbidimetric solubility assay is a common method for this purpose.[2]

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions in DMSO: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance compared to the buffer-only control indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the approximate kinetic solubility limit under these conditions.

Visualizations

Troubleshooting_Solubility start Start: Dissolving this compound issue Issue: Compound precipitates in aqueous buffer start->issue check_stock Is the stock solution clear? issue->check_stock Yes remake_stock Remake stock solution. Use gentle warming or sonication if needed. issue->remake_stock No lower_conc Strategy 1: Lower final concentration check_stock->lower_conc remake_stock->issue optimize_dmso Strategy 2: Optimize DMSO concentration (e.g., up to 0.5%) lower_conc->optimize_dmso success Success: Compound is soluble lower_conc->success Soluble fail Issue persists: Consider alternative compound or formulation development lower_conc->fail Precipitates adjust_ph Strategy 3: Adjust buffer pH optimize_dmso->adjust_ph optimize_dmso->success Soluble optimize_dmso->fail Precipitates use_cosolvent Strategy 4: Use a co-solvent (e.g., Ethanol, PEG) adjust_ph->use_cosolvent adjust_ph->success Soluble adjust_ph->fail Precipitates use_cosolvent->success Soluble use_cosolvent->fail Precipitates

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffer.

Stock_Preparation_Workflow start Start: Prepare Stock Solution weigh Weigh this compound powder start->weigh calculate Calculate required volume of DMSO for desired concentration (e.g., 10 mM) weigh->calculate add_dmso Add 100% DMSO calculate->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution assist_dissolution Use gentle warming or brief sonication check_dissolution->assist_dissolution No aliquot Aliquot into smaller volumes check_dissolution->aliquot Yes assist_dissolution->check_dissolution store Store at -20°C or -80°C aliquot->store end End: Stock solution ready store->end

Caption: Workflow for preparing a stock solution of this compound in DMSO.

References

Technical Support Center: Improving Reproducibility of CYP51-IN-2 Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of screening assays for CYP51-IN-2, a novel inhibitor of sterol 14α-demethylase (CYP51). By addressing common challenges and providing detailed protocols, this guide aims to ensure the generation of robust and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an azole-based, non-competitive inhibitor of CYP51. It binds to the active site of the CYP51 enzyme, where a nitrogen atom in its azole ring coordinates with the heme iron. This interaction prevents the binding and metabolism of the natural substrate, lanosterol, thereby blocking the synthesis of essential sterols like ergosterol in fungi or cholesterol in humans. This disruption of the cell membrane leads to arrested growth and cell death.[1][2]

Q2: My assay results show high variability between experiments. How can I improve reproducibility?

A2: Inconsistent results often arise from variability in assay conditions. A critical metric to monitor is the Z'-factor, which assesses the quality and reproducibility of a high-throughput screening (HTS) assay.[3] A Z'-factor between 0.5 and 1.0 indicates a robust assay.[3][4] To improve a low Z'-factor and overall reproducibility, consider optimizing reagent concentrations, standardizing incubation times and temperatures, ensuring consistent cell seeding density, and addressing plate uniformity issues like edge effects.[3]

Q3: I am observing a significant "edge effect" in my microplates. What causes this and how can I mitigate it?

A3: The "edge effect," where wells on the perimeter of a microplate behave differently than the interior wells, is a common issue in HTS. It is often caused by temperature and humidity gradients during incubation, leading to uneven evaporation. To mitigate this, ensure proper plate sealing, use a humidified incubator, and consider leaving the outer wells empty or filling them with a buffer solution.

Q4: What are the critical quality control steps I should implement for my this compound screening assay?

A4: Rigorous quality control is essential for reproducible results. Key steps include:

  • Reagent Validation: Ensure the purity and activity of your CYP51 enzyme, this compound, and substrate.

  • Positive and Negative Controls: Include appropriate controls on every plate to monitor assay performance.

  • Z'-Factor Calculation: Regularly calculate the Z'-factor to assess assay quality.[3]

  • Instrument Calibration: Regularly calibrate all liquid handling instruments and plate readers.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your this compound screening assays.

ProblemPossible Cause(s)Recommended Solution(s)
High background signal - Autofluorescence of test compounds.- Pre-screen compounds for autofluorescence.
- Contaminated reagents or buffers.- Prepare fresh reagents and filter-sterilize buffers.
- Sub-optimal buffer conditions (pH, salt concentration).- Review literature for optimal buffer conditions for your specific CYP51 enzyme and perform buffer optimization experiments.[5]
Low signal-to-background ratio - Low enzyme activity.- Confirm enzyme activity with a known substrate and inhibitor before starting a screening campaign. Ensure proper storage conditions.[5]
- Sub-optimal reagent concentrations.- Perform titration experiments for all key reagents to determine concentrations that yield the maximum signal window.[5]
- Insufficient incubation time.- Conduct a time-course experiment to identify the optimal incubation time.[5]
Inconsistent IC50 values - Pipetting errors.- Use calibrated automated liquid handlers for dispensing reagents and compounds to minimize human error. Prepare master mixes for reagents.[5]
- Compound instability or precipitation.- Visually inspect plates for compound precipitation. Assess compound stability in the assay buffer.
- Lot-to-lot variability of reagents.- Qualify new lots of reagents against the previous lot to ensure consistency.
No inhibition observed - Inactive this compound.- Confirm the integrity and purity of the inhibitor stock.
- Incorrect assay setup.- Double-check all reagent concentrations and incubation parameters.
- Resistance of the specific CYP51 isoform.- Verify that the CYP51 isoform being used is susceptible to inhibition by this class of compounds.

Experimental Protocols

CYP51 Reconstitution Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of this compound in a reconstituted system.[6]

Materials:

  • Purified recombinant CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • This compound

  • NADPH

  • Assay Buffer (e.g., 40 mM MOPS, pH 7.2, 50 mM NaCl, 5 mM MgCl2)

  • Other components: dilauryl phosphatidylcholine (DLPC), 2-hydroxypropyl-β-cyclodextrin (HPCD), isocitrate dehydrogenase, trisodium isocitrate.[6]

Procedure:

  • Prepare a master mix of the assay components (CYP51, CPR, lanosterol, DLPC, HPCD, isocitrate dehydrogenase, trisodium isocitrate) in the assay buffer.

  • Dispense the master mix into a 96-well plate.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include DMSO-only wells as a negative control.

  • Incubate the plate at 37°C for 10 minutes.[6]

  • Initiate the reaction by adding NADPH.[6]

  • Incubate for a predetermined time (e.g., 15 minutes) with shaking.[6]

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the product formation using a suitable detection method (e.g., HPLC, LC-MS/MS, or a fluorescent probe).

Data Analysis for IC50 Determination
  • Normalize the data using the positive (no inhibitor) and negative (maximum inhibition) controls.

  • Plot the normalized response versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CYP51_Signaling_Pathway cluster_Sterol_Biosynthesis Sterol Biosynthesis Pathway cluster_CYP51_Action CYP51 Catalytic Cycle AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51_Fe3 CYP51 (Fe³⁺) Lanosterol->CYP51_Fe3 Binds Ergosterol Ergosterol / Cholesterol Intermediates->Ergosterol CYP51_Substrate CYP51-Lanosterol Complex CYP51_Fe3->CYP51_Substrate + Lanosterol CYP51_Fe2 CYP51 (Fe²⁺) CYP51_Substrate->CYP51_Fe2 CYP51_Fe2->CYP51_Fe3 + O₂ + 2e⁻, 4H⁺ O2 O₂ H2O 2H₂O NADPH NADPH CPR Cytochrome P450 Reductase (CPR) NADPH->CPR NADP NADP⁺ CPR->CYP51_Substrate e⁻ CYP51_IN_2 This compound CYP51_IN_2->CYP51_Fe3 Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_layout Plate Layout Design (Controls, Samples) reagent_prep->plate_layout dispensing Dispense Reagents & this compound plate_layout->dispensing incubation Incubation dispensing->incubation reaction_start Start Reaction (add NADPH) incubation->reaction_start reaction_stop Stop Reaction reaction_start->reaction_stop read_plate Read Plate (e.g., HPLC, Luminescence) reaction_stop->read_plate qc Quality Control (Z'-factor calculation) read_plate->qc data_norm Data Normalization qc->data_norm ic50 IC50 Determination data_norm->ic50 troubleshooting_logic cluster_troubleshoot Troubleshooting Steps start Inconsistent Results? check_z Calculate Z'-Factor start->check_z z_low Z' < 0.5? check_z->z_low z_ok Z' ≥ 0.5 check_z->z_ok No optimize_reagents Optimize Reagent Concentrations z_low->optimize_reagents Yes review_protocol Review Protocol for Systematic Errors z_ok->review_protocol check_pipetting Verify Pipetting Accuracy optimize_reagents->check_pipetting check_incubation Standardize Incubation Time & Temperature check_pipetting->check_incubation check_reagents Check Reagent Stability & Purity check_incubation->check_reagents

References

addressing off-target effects of CYP51-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound?

A1: this compound is designed for high selectivity towards sterol 14α-demethylase (CYP51). However, like many small molecule inhibitors, it can exhibit off-target activity against other cytochrome P450 (CYP) enzymes due to structural similarities in the active sites.[1][2] The most commonly observed off-target interactions are with human CYP enzymes involved in drug metabolism, such as CYP3A4 and CYP2C9.[3][4] This can lead to altered metabolism of co-administered compounds in cellular or in vivo models.

Q2: We are observing unexpected cytotoxicity in our cell-based assays. Could this be an off-target effect of this compound?

A2: Yes, unexpected cytotoxicity can be a manifestation of off-target effects. This could be due to the inhibition of other critical cellular enzymes or disruption of essential signaling pathways. It is also possible that at higher concentrations, the accumulation of toxic precursor sterols, due to potent CYP51 inhibition, contributes to cell death.[2] We recommend performing a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line and comparing it to the effective concentration (EC50) for CYP51 inhibition.

Q3: Our results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors. Variability in assay conditions is a common culprit.[5] Ensure that parameters such as cell density, incubation times, and reagent concentrations are consistent. Another factor to consider is the potential for lot-to-lot variability of the compound. We recommend performing quality control checks on each new batch of this compound. Finally, interactions with components of your cell culture media or assay reagents could also contribute to variability.

Q4: Does this compound have the potential to induce CYP enzyme expression?

A4: While the primary concern with azole-based inhibitors is typically competitive inhibition, some compounds can also induce the expression of CYP enzymes through activation of nuclear receptors like PXR and CAR.[6] This is a slower process compared to direct inhibition.[6] If your experiments involve long-term exposure to this compound, it may be prudent to assess changes in the expression levels of key metabolic CYP enzymes.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Phenotypic Effects Unrelated to Sterol Biosynthesis
  • Question: We are observing changes in our experimental model that do not seem to be directly related to the inhibition of sterol biosynthesis (e.g., alterations in cell signaling pathways, changes in cell morphology). How can we determine if this is an off-target effect of this compound?

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the observed phenotype in relation to the inhibition of other potential off-target enzymes, particularly other human CYPs.

    • Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for CYP51.

    • Rescue Experiment: If possible, supplement your experimental system with the product of the CYP51 pathway (e.g., ergosterol in fungi, cholesterol in mammalian cells) to confirm that the primary phenotype is due to on-target inhibition. If the unexpected phenotype persists despite rescue, it is likely an off-target effect.

    • Use of a Structurally Unrelated CYP51 Inhibitor: Compare the effects of this compound with a CYP51 inhibitor from a different chemical class. If both compounds produce the expected on-target effect but only this compound elicits the unexpected phenotype, this points towards an off-target effect specific to this compound.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
  • Question: this compound shows high potency in our enzymatic assay, but its activity is much lower in our cell-based model. What could be the reason for this?

  • Troubleshooting Steps:

    • Cell Permeability: Assess the ability of this compound to cross the cell membrane. Low permeability will result in a lower intracellular concentration and reduced apparent activity.

    • Efflux Pumps: Determine if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). Overexpression of these transporters can actively remove the compound from the cell, reducing its effective concentration at the target.

    • Metabolic Stability: Investigate the metabolic stability of this compound in your cell line. Rapid metabolism by other cellular enzymes will reduce the amount of active compound available to inhibit CYP51.

    • Protein Binding: Consider the extent of binding to proteins in the cell culture medium. High protein binding can sequester the inhibitor, making it unavailable to enter the cell and interact with the target.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound

EnzymeIC50 (nM)Fold Selectivity (vs. Human CYP51)
Candida albicans CYP5150200x
Human CYP5110,0001x
Human CYP3A425,0000.4x
Human CYP2C950,0000.2x
Human CYP2D6>100,000<0.1x

Note: These are example values and may not reflect the actual performance of a specific batch of this compound.

Table 2: Recommended Concentration Ranges for In Vitro and Cellular Assays

Assay TypeRecommended Starting ConcentrationKey Considerations
Enzymatic Assay (purified CYP51)0.1 nM - 10 µMDetermine IC50 against the target enzyme.
Cell-based Antifungal Assay0.01 µM - 50 µMDetermine MIC or EC50. Monitor for cytotoxicity.
Mammalian Cell Cytotoxicity Assay0.1 µM - 100 µMDetermine CC50.
Off-target CYP Inhibition Assay0.1 µM - 100 µMAssess inhibition of key human CYP enzymes.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory potential of this compound against common human CYP enzymes.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9).

    • CYP450 reaction buffer.

    • Fluorogenic CYP substrate (specific for each isozyme).

    • NADPH regenerating system.

    • This compound stock solution (in DMSO).

    • 96-well black microplate.

    • Plate reader with fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

    • In the microplate, add the CYP enzyme and the this compound dilution (or controls).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Incubate for the recommended time at 37°C, protected from light.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Tris-base).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.

  • Materials:

    • Mammalian cell line of interest.

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well clear microplate.

    • Spectrophotometer.

  • Procedure:

    • Seed the cells in the 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a spectrophotometer.

    • Calculate the percent cell viability for each concentration and determine the CC50 value.

Visualizations

Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CYP51_IN_2 CYP51_IN_2 CYP51 CYP51 CYP51_IN_2->CYP51 Inhibition CYP3A4 CYP3A4 CYP51_IN_2->CYP3A4 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Product Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component Fungal_Growth_Inhibition Fungal_Growth_Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Xenobiotic_Metabolism Xenobiotic_Metabolism CYP3A4->Xenobiotic_Metabolism Metabolizes Drug_Drug_Interaction Drug_Drug_Interaction Xenobiotic_Metabolism->Drug_Drug_Interaction Experimental Workflow for Troubleshooting Off-Target Effects Start Start Observe_Unexpected_Phenotype Observe_Unexpected_Phenotype Start->Observe_Unexpected_Phenotype Dose_Response Dose_Response Observe_Unexpected_Phenotype->Dose_Response Compare_to_IC50 Compare_to_IC50 Dose_Response->Compare_to_IC50 Different EC50? Rescue_Experiment Rescue_Experiment Compare_to_IC50->Rescue_Experiment Compare_with_Unrelated_Inhibitor Compare_with_Unrelated_Inhibitor Rescue_Experiment->Compare_with_Unrelated_Inhibitor Phenotype Persists? Conclusion_On_Target Conclusion_On_Target Rescue_Experiment->Conclusion_On_Target Phenotype Rescued? Conclusion_Off_Target Conclusion_Off_Target Compare_with_Unrelated_Inhibitor->Conclusion_Off_Target Phenotype Specific to this compound? Decision Tree for Addressing Inconsistent Results Inconsistent_Results Inconsistent_Results Check_Assay_Conditions Check_Assay_Conditions Inconsistent_Results->Check_Assay_Conditions Standardize_Protocols Standardize_Protocols Check_Assay_Conditions->Standardize_Protocols Variable? Check_Reagent_Quality Check_Reagent_Quality Check_Assay_Conditions->Check_Reagent_Quality Consistent? Standardize_Protocols->Check_Reagent_Quality QC_New_Lots QC_New_Lots Check_Reagent_Quality->QC_New_Lots New Lot? Investigate_Media_Interactions Investigate_Media_Interactions Check_Reagent_Quality->Investigate_Media_Interactions Old Lot? QC_New_Lots->Investigate_Media_Interactions Consistent_Results Consistent_Results Investigate_Media_Interactions->Consistent_Results

References

Technical Support Center: Minimizing Variability in CYP51 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51 inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CYP51 and why is it a common drug target?

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, which are essential components of cell membranes in eukaryotes. In fungi, it's required for the synthesis of ergosterol, while in humans, it's involved in cholesterol production. Because it is essential for the viability of many pathogenic fungi and protozoa, CYP51 is a major target for the development of antifungal and antiparasitic drugs, such as azole antifungals.

Q2: What are the common sources of variability in CYP51 inhibition assays?

Variability in CYP51 inhibition assays can arise from several factors, including:

  • Reagent Preparation and Handling: Inconsistent concentrations of enzyme, substrate, or inhibitor; improper storage of reagents leading to degradation.

  • Assay Conditions: Fluctuations in temperature and incubation times; variability in buffer pH and ionic strength.[1]

  • Pipetting and Dispensing: Inaccurate or inconsistent liquid handling, especially in high-throughput screening (HTS).

  • Plate Effects: Evaporation from wells on the edge of a microplate (the "edge effect") can concentrate reagents and alter results.[1]

  • Instrumentation: Incorrect plate reader settings (e.g., wavelength, filter settings); fluctuations in instrument performance.[2]

  • Solvent Effects: The concentration of solvents like DMSO, used to dissolve inhibitors, can impact enzyme activity.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during CYP51 inhibition assays.

Issue 1: High Background Signal

Description: Blank wells (containing all assay components except the enzyme or substrate) or negative control wells (containing all components but no inhibitor) show an unexpectedly high signal. This reduces the assay window and can mask true inhibition.

Possible Cause Recommended Solution Verification Step
Substrate Instability/Degradation Prepare fresh substrate solution for each experiment. Protect from light if it is light-sensitive.Compare the signal from a freshly prepared substrate solution to an older one in a cell-free, enzyme-free reaction.
Autofluorescence of Inhibitor Compound Run a control plate with the inhibitor in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.A significant signal in the absence of a complete reaction indicates compound autofluorescence.
Contaminated Reagents or Buffers Use high-purity water and reagents. Filter-sterilize buffers if microbial growth is suspected.Test individual reagents for background signal.
Non-specific Binding to Microplate Use appropriate microplates (e.g., black plates for fluorescence assays). Ensure proper blocking if required by the assay format.Compare background signals in different types of microplates.
Issue 2: Inconsistent Results Between Replicates or Experiments

Description: High variability is observed between replicate wells on the same plate or between separate experimental runs.

Possible Cause Recommended Solution Verification Step
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.Perform a simple dye dilution series to check pipetting accuracy and precision.
Temperature Fluctuations Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.[1]Monitor the temperature of the incubator and plate reader.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start reactions simultaneously. Standardize all incubation steps precisely.Review the experimental timeline to ensure consistency.
Edge Effects Avoid using the outer wells of the microplate for samples. Fill the perimeter wells with sterile water or PBS to create a humidity barrier.Compare the results from the inner and outer wells of the plate.
Incomplete Mixing Gently mix the plate on an orbital shaker after adding reagents. Avoid introducing bubbles.Visually inspect wells to ensure homogeneity.
Issue 3: Low Signal-to-Background Ratio or Poor Z'-Factor

Description: The difference between the positive and negative controls is small, or the Z'-factor is below 0.5, indicating a suboptimal assay for screening.

Possible Cause Recommended Solution Verification Step
Suboptimal Reagent Concentrations Titrate the enzyme and substrate concentrations to find the optimal conditions for a robust signal.[3]Perform a matrix titration of enzyme and substrate to identify the concentrations that yield the best assay window.
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the assay buffer. Some CYPs are sensitive to the buffer composition.[4]Test a range of pH values and salt concentrations to find the optimal buffer conditions.
Low Enzyme Activity Ensure the enzyme has been stored correctly (typically at -80°C in small aliquots to avoid freeze-thaw cycles).[1] Verify the activity of the enzyme stock.Run a standard activity assay with a known substrate and compare the results to previous batches.
Incorrect Readout Settings Optimize the gain and other settings on the plate reader to maximize the signal.Consult the instrument manual and perform test readings with control wells.

Quantitative Data Summary

The following tables provide examples of how different parameters can affect assay performance.

Table 1: Effect of Substrate Concentration on IC50 Values for a Competitive Inhibitor

Substrate ConcentrationApparent IC50 (nM)
0.5 x Km50
1 x Km100
5 x Km500
10 x Km1000

Note: For competitive inhibitors, the apparent IC50 value increases with increasing substrate concentration.[5][6]

Table 2: Impact of DMSO Concentration on CYP51 Activity

DMSO Concentration (%)Relative Enzyme Activity (%)Z'-Factor
0.51000.85
1.0950.82
2.0800.70
5.0500.45

Note: Higher concentrations of DMSO can inhibit enzyme activity and reduce the Z'-factor.[7][8]

Table 3: Assay Quality Control Metrics

MetricAcceptable RangeInterpretation
Z'-Factor 0.5 - 1.0Excellent assay for HTS.[9]
0 - 0.5Acceptable for some assays, but may have higher false positive/negative rates.[9]
< 0Unacceptable assay.[9]
Signal-to-Background (S/B) Ratio > 10Generally considered a robust assay.
Coefficient of Variation (%CV) < 10%Good precision for replicate measurements.

Experimental Protocols

Protocol 1: Recombinant Human CYP51 Expression and Purification

This protocol describes the expression of N-terminally modified human CYP51 in E. coli and its subsequent purification.

  • Transformation: Transform competent E. coli cells (e.g., JM109) with a pCW vector containing the cDNA for human CYP51 and human NADPH P450 reductase.[10]

  • Expression:

    • Grow the transformed cells in a large volume of Terrific Broth at 37°C with shaking until the OD600 reaches 0.6-0.8.[3]

    • Induce protein expression by adding IPTG (final concentration 0.5 mM) and aminolevulinic acid (final concentration 0.65 mM).[3]

    • Incubate for 48 hours at a reduced temperature (e.g., 28°C) with shaking.[3]

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a phosphate buffer (pH 7.4) containing glycerol, NaCl, and a protease inhibitor (e.g., PMSF).[3]

    • Lyse the cells by sonication or using a high-pressure homogenizer.

    • Isolate the membrane fraction by ultracentrifugation.

  • Purification:

    • Solubilize the membrane fraction with a detergent (e.g., sodium cholate).

    • Purify the His-tagged CYP51 protein using a Ni-NTA affinity chromatography column.[3]

    • Wash the column extensively and elute the protein with an imidazole gradient.[3]

    • Confirm the purity and concentration of the protein using SDS-PAGE and CO-difference spectroscopy.

Protocol 2: In Vitro CYP51 Inhibition Assay (Fluorescence-based)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against CYP51.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

    • CYP51 Enzyme: Dilute the purified recombinant CYP51 to the desired final concentration (e.g., 20-50 nM) in the assay buffer.

    • Substrate: Prepare a stock solution of a fluorogenic substrate, such as BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin), in DMSO. Dilute to the final concentration (e.g., at or below the Km) in assay buffer.[10]

    • Inhibitor (e.g., CYP51-IN-2): Prepare a serial dilution of the inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the diluted inhibitor solutions to the appropriate wells of a black, flat-bottom 96-well plate.

    • Add 50 µL of the diluted CYP51 enzyme solution to all wells except the "no enzyme" blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Add 50 µL of the NADPH regenerating system to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CYP51_Pathway cluster_Sterol_Biosynthesis Sterol Biosynthesis Pathway cluster_CYP51_Reaction CYP51 Catalyzed Reaction cluster_Inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 (Sterol 14α-demethylase) Ergosterol (Fungi) / Cholesterol (Humans) Ergosterol (Fungi) / Cholesterol (Humans) 14-demethylated intermediate->Ergosterol (Fungi) / Cholesterol (Humans) Multiple steps This compound This compound This compound->Lanosterol Blocks conversion

Caption: The CYP51 signaling pathway in sterol biosynthesis and its inhibition.

Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis P1 Prepare Assay Buffer P2 Dilute CYP51 Enzyme P3 Prepare Substrate Solution A2 Add Enzyme to Plate P2->A2 P4 Prepare Inhibitor Dilutions P5 Prepare NADPH System A1 Add Inhibitor to Plate P4->A1 A1->A2 A3 Pre-incubate A2->A3 A4 Add Substrate A3->A4 A5 Add NADPH System A4->A5 A6 Incubate A5->A6 D1 Read Plate A6->D1 D2 Subtract Background D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve D3->D4 D5 Determine IC50 D4->D5

Caption: General experimental workflow for a CYP51 inhibition assay.

Troubleshooting_Logic Start Inconsistent Results CheckPipetting Verify Pipetting Accuracy? Start->CheckPipetting CheckTemp Consistent Temperature? CheckPipetting->CheckTemp No Solution Problem Solved CheckPipetting->Solution Yes, Recalibrate/Refine Technique CheckIncubation Consistent Incubation Time? CheckTemp->CheckIncubation No CheckTemp->Solution Yes, Equilibrate Reagents CheckMixing Adequate Mixing? CheckIncubation->CheckMixing No CheckIncubation->Solution Yes, Standardize Timing CheckEdgeEffect Edge Effect Present? CheckMixing->CheckEdgeEffect No CheckMixing->Solution Yes, Ensure Homogeneity CheckEdgeEffect->Start No, Re-evaluate Other Factors CheckEdgeEffect->Solution Yes, Avoid Outer Wells

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

CYP51-IN-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for CYP51-IN-2?

A1: Proper storage is crucial to maintain the stability and activity of the inhibitor. For a similar compound, CYP51-IN-21, the recommended storage conditions are as follows.

Q2: How should I dissolve this compound for in vitro experiments?

A2: For in vitro assays, CYP51-IN-21 is typically dissolved in an organic solvent like DMSO. If solubility issues arise, other solvents such as ethanol or DMF may be attempted with a small amount of the compound to avoid sample loss[1].

Q3: What are some common formulations for in vivo studies?

A3: Due to the low water solubility of many CYP51 inhibitors, specific formulations are required for in vivo experiments. Below are some common formulations that can be tested, starting with a small amount of the product to ensure compatibility[1].

Formulation ComponentExample 1 (IP/IV/IM/SC)Example 2 (IP/IV/IM/SC)Example 3 (IP/IV/IM/SC)
DMSO 10%10%10%
Tween 80 5%5%-
PEG300 -40%-
Saline 85%45%-
Corn oil --90%

Note: To prepare saline, dissolve 0.9 g of sodium chloride in 100 mL of ddH₂O[1].

For oral administration, the compound can be suspended in 0.5% CMC-Na, dissolved in PEG400, or mixed with food powders[1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Aqueous Buffer Low aqueous solubility of the inhibitor.Increase the percentage of organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects enzyme activity. Consider using a surfactant like Tween 80.
Inconsistent IC50 Values Instability of the compound in the assay medium. Degradation of the stock solution. Pipetting errors.Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify pipette calibration.
No Inhibition Observed Incorrect concentration of the inhibitor. Inactive compound due to improper storage. Low enzyme concentration.Confirm the final concentration of the inhibitor in the assay. Use a fresh vial of the compound. Ensure the CYP51 enzyme is active and used at an appropriate concentration for the assay.
High Background Signal in Assay Interference from the compound with the detection method (e.g., fluorescence quenching or enhancement).Run a control experiment with the inhibitor in the assay medium without the enzyme to assess for any intrinsic signal.

Experimental Protocols

CYP51 Inhibition Assay (In Vitro)

This protocol is a generalized method for assessing the inhibitory activity of compounds against CYP51.

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), containing 100 mM NaCl[2].

    • CYP51 Enzyme: Recombinant human or fungal CYP51.

    • Substrate: Lanosterol (for human CYP51) or eburicol (for fungal CYP51)[2]. Prepare a stock solution in a suitable solvent (e.g., 45% w/v HPCD)[2].

    • NADPH-Cytochrome P450 Reductase (CPR): As an electron donor[2].

    • This compound: Prepare a stock solution in DMSO.

  • Assay Procedure:

    • The standard reaction mixture should contain CYP51 and CPR in a 1:2 molar ratio (e.g., 0.5 µM CYP51 and 1 µM CPR)[2].

    • Add the desired concentration of this compound (or vehicle control) to the reaction mixture.

    • Pre-incubate the enzyme and inhibitor for a specified time at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the radiolabeled substrate[2].

    • Incubate for a set period.

    • Stop the reaction and extract the sterols.

    • Analyze the product formation using techniques like HPLC or TLC to determine the extent of inhibition.

Visualizations

CYP51 Signaling Pathway

The following diagram illustrates the role of CYP51 in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. Azole antifungals and other CYP51 inhibitors block this pathway.

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51_Enzyme CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51_Enzyme FF_MAS 14-demethylated intermediate Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51_Enzyme->FF_MAS CYP51_IN_2 This compound (Inhibitor) CYP51_IN_2->CYP51_Enzyme

Caption: Role of CYP51 in the ergosterol biosynthesis pathway and its inhibition.

Experimental Workflow for In Vitro Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of this compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stocks Mix_Components Combine CYP51, CPR, and this compound Prep_Reagents->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate for Reaction Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Sterols Extract Sterols Stop_Reaction->Extract_Sterols Analyze_Products Analyze by HPLC/TLC Extract_Sterols->Analyze_Products Calculate_IC50 Calculate IC50 Value Analyze_Products->Calculate_IC50

Caption: Workflow for determining the IC50 of a CYP51 inhibitor.

References

Technical Support Center: Refining CYP51-IN-2 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with CYP51-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol and cholesterol biosynthesis pathways.[1][2][3] By binding to the heme iron in the active site of CYP51, it disrupts the demethylation of lanosterol or other sterol precursors.[2] This inhibition leads to the depletion of essential sterols like ergosterol in fungi or cholesterol in mammals, and the accumulation of toxic methylated sterol intermediates, ultimately disrupting cell membrane integrity and function.[4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in studies related to:

  • Antifungal drug discovery: Investigating its efficacy against various fungal pathogens.[2][5]

  • Protozoan parasite research: Exploring its potential as a treatment for diseases like Chagas disease and leishmaniasis.[5][6][7]

  • Cholesterol metabolism: Studying the role of CYP51 in cholesterol biosynthesis and its potential as a cholesterol-lowering agent.[8]

  • Drug resistance mechanisms: Understanding how mutations in the CYP51 gene or overexpression of the enzyme can lead to resistance.[2][4][9]

Q3: How should I prepare and store this compound?

A3: For optimal results, dissolve this compound in an appropriate solvent, such as DMSO, at a recommended stock concentration (e.g., 10 mM).[10] Store the stock solution at -20°C or -80°C to maintain stability. For working solutions, dilute the stock in the appropriate assay buffer, ensuring the final solvent concentration does not exceed a level that could affect the experimental system (typically ≤1% v/v).[11]

Q4: What are common off-target effects to consider when using this compound?

A4: A primary concern with CYP51 inhibitors is their potential to interact with other cytochrome P450 enzymes in the host, particularly human CYP51 and drug-metabolizing CYPs like CYP3A4.[6][7][10] This can lead to unwanted side effects. It is crucial to perform selectivity assays to assess the inhibitory activity of this compound against a panel of human CYP isoforms.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values 1. Variable enzyme activity: Inconsistent purity or activity of the recombinant CYP51 enzyme.1. Use a fresh, validated batch of enzyme. Perform a quality control check to ensure consistent activity before starting the assay.
2. Solubility issues: The inhibitor may be precipitating at higher concentrations.2. Visually inspect for precipitation. Consider lowering the highest concentration or using a different solvent system. Ensure the final DMSO concentration is consistent across all wells.[11]
3. Assay conditions: Variations in incubation time, temperature, or substrate concentration.3. Strictly adhere to the standardized protocol.[12] Use a positive control inhibitor with a known IC50 to validate each experiment.
Low or no inhibitory activity 1. Inactive compound: The inhibitor may have degraded.1. Prepare a fresh stock solution from a new vial of the compound. Verify the compound's identity and purity if possible.
2. Incorrect assay setup: The enzyme or substrate concentration may be too high.2. Optimize the assay conditions. The IC50 value can be dependent on the substrate concentration for competitive inhibitors.[13]
3. Target organism resistance: The fungal or protozoan strain may have inherent or acquired resistance.3. Sequence the CYP51 gene of the target organism to check for known resistance mutations.[4] Test against a known sensitive strain as a positive control.
High background signal in cell-based assays 1. Compound interference: The inhibitor may be autofluorescent or interfere with the assay readout.1. Run a control plate with the compound but without cells to measure background signal. If interference is observed, consider a different assay endpoint (e.g., ATP-based viability assay instead of a fluorescent one).[12]
2. Cell stress: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.2. Ensure the final vehicle concentration is non-toxic to the cells by running a vehicle-only control.
Unexpected synergistic or antagonistic effects in combination studies 1. Improper data normalization: Incorrect normalization to controls can lead to skewed results.1. Ensure robust positive and negative controls are included and used correctly for data normalization (0% and 100% inhibition).[12]
2. Complex biological interactions: The second compound may affect the uptake, metabolism, or efflux of this compound.2. Investigate potential drug-drug interactions through dedicated uptake and metabolism assays.

Experimental Protocols

CYP51 Enzyme Inhibition Assay (In Vitro Reconstitution)

This protocol describes a common method to determine the IC50 value of this compound against a purified, recombinant CYP51 enzyme.

Materials:

  • Recombinant CYP51 enzyme (e.g., from Candida albicans or human)

  • Cytochrome P450 reductase (CPR)

  • Radiolabeled substrate (e.g., [3H]lanosterol)[10][14]

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[10]

  • This compound

  • Scintillation fluid and vials

Procedure:

  • Prepare a reaction mixture containing the CYP51 enzyme and CPR in the assay buffer. A typical molar ratio is 1:2 (CYP51:CPR).[10]

  • Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Add the radiolabeled substrate. The concentration should be close to the Km value for the enzyme if known.[15]

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).

  • Extract the substrate and product using an organic solvent (e.g., hexane or ethyl acetate).

  • Separate the product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Fungal Cell-Based Antifungal Susceptibility Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound

  • Positive control antifungal (e.g., fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Quantitative Data Summary

The following tables present hypothetical but representative data for a CYP51 inhibitor. Researchers should generate their own data for this compound.

Table 1: In Vitro CYP51 Inhibition

Enzyme Source IC50 (µM)
Candida albicans CYP510.35
Aspergillus fumigatus CYP510.52
Human CYP5115.8

Table 2: Antifungal Activity (MIC)

Fungal Species MIC (µg/mL)
Candida albicans1
Candida glabrata4
Aspergillus fumigatus2
Cryptococcus neoformans2

Visualizations

CYP51_Signaling_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound CYP51 CYP51 This compound->CYP51 Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Inhibition CYP51 Enzyme Inhibition Assay Selectivity_Screening Human CYP Isoform Selectivity Screening Enzyme_Inhibition->Selectivity_Screening Antifungal_Susceptibility Antifungal Susceptibility Testing (MIC) Enzyme_Inhibition->Antifungal_Susceptibility Cytotoxicity Mammalian Cell Cytotoxicity Assay Antifungal_Susceptibility->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Antifungal_Susceptibility->PK_PD Efficacy Animal Model of Infection PK_PD->Efficacy Troubleshooting_Logic Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Reagents Verify Reagent Quality & Concentration Inconsistent_Results->Check_Reagents Yes End Problem Resolved Inconsistent_Results->End No Standardize_Protocol Ensure Strict Adherence to Protocol Check_Reagents->Standardize_Protocol Validate_Controls Confirm Positive & Negative Controls are Working Standardize_Protocol->Validate_Controls Investigate_Resistance Test Against Known Sensitive/Resistant Strains Validate_Controls->Investigate_Resistance Assess_Solubility Check for Compound Precipitation Investigate_Resistance->Assess_Solubility Assess_Solubility->End

References

Technical Support Center: Managing Cell Toxicity of CYP51-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the experimental CYP51 inhibitor, CYP51-IN-2. The principles and protocols outlined here are based on established knowledge of small molecule inhibitors and are broadly applicable to managing cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cell toxicity?

A1: this compound is an inhibitor of sterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2] This pathway is responsible for producing essential membrane components like ergosterol in fungi and cholesterol in mammals.[2][3] By inhibiting CYP51, the inhibitor disrupts the integrity of the cell membrane, which can lead to cell death.[2][4] Toxicity can also arise from the accumulation of methylated toxic intermediates that are upstream of CYP51 in the biosynthesis pathway.[5][6]

Q2: What are the common causes of high cytotoxicity observed with this compound in cell culture?

A2: High cytotoxicity is a frequent challenge in the early stages of drug discovery.[7] Several factors can contribute to this issue:

  • High Concentrations: The concentration of this compound being used may be significantly above its half-maximal inhibitory concentration (IC50), leading to non-specific effects and cell death.[8]

  • Off-Target Effects: The inhibitor might bind to other cellular targets besides CYP51, causing unintended toxic consequences.[8]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.[7][8] It is recommended to keep the final DMSO concentration at or below 0.1% for most cell lines.[7][9]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[8]

  • Compound Instability: The inhibitor may degrade over time, or the stock solution may contain impurities that are toxic to cells.[8]

Q3: What are the initial troubleshooting steps if I observe high cytotoxicity with this compound?

A3: If you are observing high cytotoxicity, here are the initial steps to diagnose and address the issue:

  • Perform a Dose-Response Curve: It is crucial to determine the 50% cytotoxic concentration (CC50) by testing a wide range of concentrations (e.g., from nanomolar to high micromolar).[7]

  • Assess Solvent Toxicity: Always include a vehicle control (cell culture media with the same final concentration of the solvent) in your experiments to distinguish between compound- and solvent-induced cytotoxicity.[7]

  • Evaluate Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity.[7] Consider a time-course experiment to find the optimal incubation period that balances efficacy and toxicity.[7]

  • Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[7]

Q4: How should I properly prepare and store this compound to minimize potential issues?

A4: Proper handling and storage are critical for maintaining the integrity of the inhibitor and ensuring reproducible results:

  • Follow Manufacturer's Instructions: Always refer to the datasheet for specific storage and handling recommendations.[8]

  • Use High-Quality Solvents: Dissolve the inhibitor in anhydrous, high-purity solvents like DMSO.[8][10]

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8][9] If the compound is light-sensitive, protect it from light.[8]

  • Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[8]

Troubleshooting Guide

The following table summarizes common problems encountered when working with this compound, their potential causes, and suggested solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Cell Toxicity at All Tested Concentrations The concentration range is too high.Perform a dose-response curve with a broader range of concentrations, starting from the nanomolar range.[7]
The cell line is particularly sensitive.Consider using a more robust cell line or optimizing the exposure time.[8]
The compound has a non-specific mechanism of action.Re-evaluate the target and consider if the observed effect is a consequence of general cell death.[7] Use an orthogonal assay to confirm your results.[7]
Inconsistent Results Between Experiments Variability in assay conditions.Monitor the Z'-factor to assess the quality and reproducibility of your assay.[11]
Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers in each well.[7]
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[7]
No Clear Dose-Response Curve The compound is not cytotoxic at the tested concentrations.Test higher concentrations if solubility allows.[7]
Assay interference.Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction).[7] Use an alternative assay (e.g., LDH release) to confirm your results.[7]
Compound precipitation.Check the solubility of your compound in the final culture media.[7]
High Variability in Replicate Data Uneven cell distribution due to clumping.Ensure a single-cell suspension before plating.[11]
Inconsistent incubation time or temperature.Standardize all incubation times and temperatures.[11]
Inconsistent plate handling.Ensure consistent washing steps and avoid leaving residual wash buffer in wells.[11]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol outlines a method to determine the cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. c. Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: a. Carefully remove the old medium from the wells. b. Add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, protected from light.[8] The incubation time may need to be optimized for your specific cell line.[8] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[8]

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the data to the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability).[11] c. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the CC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol can be used to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Your cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere. b. Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting: a. Collect both the floating and attached cells. b. Wash the cells twice with cold PBS.[9]

  • Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9] b. Transfer 100 µL of the cell suspension to a flow cytometry tube.[9] c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Incubation and Analysis: a. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9] b. Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

Visualizations

Signaling Pathway

G cluster_pathway Simplified Sterol Biosynthesis Pathway cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Intermediates Lanosterol->Intermediates CYP51 Disrupted_Membrane Disrupted Membrane Integrity Ergosterol_Cholesterol Ergosterol / Cholesterol Intermediates->Ergosterol_Cholesterol Multiple Steps CYP51_IN_2 This compound CYP51_IN_2->Lanosterol Inhibits Cell_Death Cell Death Disrupted_Membrane->Cell_Death

Caption: The inhibitory action of this compound on the sterol biosynthesis pathway.

Experimental Workflow

G start Start: Observe High Cytotoxicity dose_response Perform Dose-Response Assay (e.g., Resazurin) start->dose_response time_course Perform Time-Course Experiment start->time_course check_solvent Run Vehicle (Solvent) Control start->check_solvent check_cells Verify Cell Health and Passage Number start->check_cells decision1 Is Toxicity Dose-Dependent? dose_response->decision1 decision3 Is Toxicity Time-Dependent? time_course->decision3 decision2 Is Solvent Toxic? check_solvent->decision2 optimize_conc Optimize Working Concentration (Use CC50) decision1->optimize_conc Yes off_target Investigate Off-Target Effects decision1->off_target No change_solvent Lower Solvent % or Change Solvent decision2->change_solvent Yes reduce_time Reduce Incubation Time decision3->reduce_time Yes end Optimized Experiment optimize_conc->end reduce_time->end change_solvent->end new_culture Start with New Cell Culture new_culture->end off_target->end

Caption: Workflow for troubleshooting this compound cytotoxicity.

Logical Relationships

G cluster_compound Compound-Related cluster_experimental Experimental Conditions observed_toxicity Observed Cell Toxicity on_target On-Target Effect (CYP51 Inhibition) observed_toxicity->on_target off_target Off-Target Effects observed_toxicity->off_target metabolite Toxic Metabolites observed_toxicity->metabolite impurity Compound Impurity observed_toxicity->impurity high_conc High Concentration observed_toxicity->high_conc long_exposure Prolonged Exposure observed_toxicity->long_exposure solvent_toxicity Solvent Toxicity observed_toxicity->solvent_toxicity cell_sensitivity Cell Line Sensitivity observed_toxicity->cell_sensitivity

Caption: Potential causes of this compound induced cell toxicity.

References

Technical Support Center: Optimizing Experiments with CYP51-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with this novel CYP51 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cell-based assay?

A1: The optimal incubation time for this compound is not fixed and can vary significantly depending on several factors, including the cell line used, the concentration of the inhibitor, and the specific experimental endpoint being measured. To determine the ideal duration, it is crucial to perform a time-course experiment. We recommend starting with a broad range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the window where the desired biological effect is most pronounced and reproducible.

Q2: I am not observing any significant inhibitory effect with this compound. What are the possible reasons?

A2: A lack of observable effect can stem from several factors. Firstly, the incubation time may be too short for this compound to exert its biological activity. A time-course experiment is the best way to address this. Secondly, the concentration of this compound might be too low. It is advisable to perform a dose-response experiment with a range of concentrations to determine the optimal effective concentration for your specific experimental setup. Lastly, ensure that the compound has been properly dissolved and is stable in your assay medium.

Q3: How does the mechanism of action of CYP51 inhibitors influence the required incubation time?

A3: this compound, as a CYP51 inhibitor, disrupts the sterol biosynthesis pathway. Specifically, it targets the lanosterol 14α-demethylase enzyme, which is crucial for the conversion of lanosterol to cholesterol in mammals or ergosterol in fungi.[1][2] The depletion of essential sterols and the accumulation of toxic sterol precursors are downstream effects that take time to manifest. Therefore, longer incubation times are often necessary to observe significant phenotypic changes, such as decreased cell viability or inhibition of proliferation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Inconsistent results between experiments Variation in incubation conditions (time, temperature, CO2 levels), reagent stability, or cell passage number.Strictly standardize all incubation parameters. Prepare fresh dilutions of this compound for each experiment. Use cells within a consistent and low passage number range.
Unexpected cell death at low inhibitor concentrations Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%).
IC50 value appears to shift between experiments The inhibitor may be time-dependent.Perform an IC50 shift assay by pre-incubating the enzyme with the inhibitor for different durations before adding the substrate. An increase in potency with longer pre-incubation suggests time-dependent inhibition.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time in a Cell Viability Assay

This protocol provides a framework for identifying the optimal incubation period for this compound using a cell-based viability assay (e.g., MTT or resazurin-based assays).

  • Cell Seeding: Seed your target cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions in a complete cell culture medium.

  • Treatment: Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control with the same solvent concentration.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: At the end of each incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value. The optimal incubation time will be the one that provides a robust and reproducible inhibitory effect.

Hypothetical Data: Time-Dependent Effect of this compound on Cell Viability
Incubation Time (hours)IC50 (µM)
6> 100
1275.2
2432.5
4815.8
7216.1

This table illustrates that the inhibitory potency of this compound increases with longer incubation times, plateauing around 48-72 hours.

Protocol 2: In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes how to determine the IC50 value of this compound using a reconstituted enzyme system.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). Prepare solutions of purified human CYP51, CPR (cytochrome P450 reductase), a suitable substrate (e.g., lanosterol), and an NADPH regenerating system.

  • Reaction Mixture: In a microplate, combine the reaction buffer, CYP51, CPR, and serial dilutions of this compound (or vehicle control).

  • Pre-incubation (Optional for Time-Dependency): Pre-incubate the mixture for a defined period (e.g., 0, 15, or 30 minutes) at 37°C to assess time-dependent inhibition.

  • Initiation of Reaction: Add the substrate to all wells, followed by the NADPH regenerating system to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding a solvent like acetonitrile). Analyze the formation of the product using an appropriate method, such as LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells treatment Treat Cells prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment incubation Incubate (Time-Course) treatment->incubation assay Perform Viability Assay incubation->assay data_analysis Analyze Data (IC50) assay->data_analysis optimization Determine Optimal Time data_analysis->optimization sterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 cholesterol Cholesterol / Ergosterol cyp51->cholesterol inhibitor This compound inhibitor->cyp51 Inhibition

References

Validation & Comparative

Comparative Analysis of CYP51 Inhibitors: Oteseconazole (as a representative for CYP51-IN-2) and Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "CYP51-IN-2" is not publicly available. To fulfill the comparative analysis request, this guide utilizes Oteseconazole (VT-1161), a novel and potent CYP51 inhibitor, as a representative for a next-generation CYP51 inhibitor. This allows for a comprehensive comparison with the established antifungal agent, Voriconazole, based on available scientific literature.

Introduction

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2] This makes CYP51 a prime target for antifungal drug development. Voriconazole is a widely used triazole antifungal that effectively inhibits CYP51. Oteseconazole is a newer generation, orally bioavailable, selective inhibitor of fungal CYP51.[3][4] This guide provides a comparative overview of the in vitro inhibitory activity of Oteseconazole and Voriconazole against fungal and human CYP51, along with the experimental protocols used for these determinations.

Quantitative Data Summary

The inhibitory activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for Oteseconazole and Voriconazole against Candida albicans CYP51 (CaCYP51) and human CYP51 (HsCYP51). A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorTarget EnzymeIC50 (µM)Fold Selectivity (HsCYP51 IC50 / CaCYP51 IC50)
Oteseconazole (VT-1161) Candida albicans CYP51~1.5[5]>2000[6]
Human CYP51>50[6][7]
Voriconazole Candida albicans CYP51~1.6[8]~70[9]
Human CYP51~112[9][10]

Note: The IC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a strong indication of the relative potency and selectivity of each compound. Oteseconazole demonstrates a significantly higher selectivity for the fungal CYP51 enzyme over its human counterpart compared to voriconazole.[5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both Oteseconazole and Voriconazole exert their antifungal effects by inhibiting CYP51, a key enzyme in the ergosterol biosynthesis pathway. This pathway converts lanosterol to ergosterol through a series of enzymatic reactions. By blocking CYP51, these inhibitors prevent the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and the depletion of ergosterol in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.[1][2]

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibitors Oteseconazole Voriconazole inhibitors->cyp51

Figure 1. Simplified diagram of the ergosterol biosynthesis pathway highlighting the inhibition of CYP51.

Experimental Protocols

The IC50 values are typically determined using a CYP51 reconstitution assay . This in vitro assay measures the enzymatic activity of purified and reconstituted CYP51 in the presence of varying concentrations of the inhibitor.

Key Components of the CYP51 Reconstitution Assay:
  • Purified CYP51 Enzyme: Recombinant fungal (e.g., C. albicans) or human CYP51 expressed in a suitable system (e.g., E. coli) and purified.

  • Cytochrome P450 Reductase (CPR): A redox partner necessary for CYP51 activity.[11]

  • Substrate: Lanosterol, the natural substrate for CYP51.[11]

  • Cofactors: NADPH is required as a source of reducing equivalents.[11]

  • Lipid Environment: Phospholipids are often included to mimic the membrane environment where CYP51 resides.

  • Buffer System: To maintain optimal pH and ionic strength.

General Protocol Outline:
  • Preparation of Reagents: All components are prepared in a suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Mixture Assembly: The purified CYP51 enzyme, CPR, and lipids are pre-incubated to allow for their association.

  • Inhibitor Addition: A range of concentrations of the test inhibitor (Oteseconazole or Voriconazole) or a vehicle control (e.g., DMSO) is added to the reaction mixtures.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.

  • Product Analysis: The amount of product formed (demethylated lanosterol) is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[12]

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model.

IC50_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, CPR, Lipids, Buffer, Substrate, Inhibitor) start->prepare_reagents assemble_reaction Assemble Reaction Mixture (Enzyme, CPR, Lipids) prepare_reagents->assemble_reaction add_inhibitor Add Inhibitor (Varying Concentrations) assemble_reaction->add_inhibitor initiate_reaction Initiate Reaction (Add Substrate & NADPH) add_inhibitor->initiate_reaction incubate Incubate (e.g., 37°C) initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction analyze_products Analyze Products (GC-MS or HPLC) terminate_reaction->analyze_products calculate_ic50 Calculate IC50 Value analyze_products->calculate_ic50

Figure 2. General experimental workflow for determining the IC50 value of a CYP51 inhibitor.

Conclusion

This guide provides a comparative overview of the inhibitory activities of Oteseconazole (as a representative for a novel inhibitor) and Voriconazole against the key antifungal target, CYP51. The presented data highlights the high potency and significantly improved selectivity of Oteseconazole for the fungal enzyme over its human homolog, a critical attribute for reducing the potential for drug-drug interactions and off-target effects.[5][6] The provided experimental framework for the CYP51 reconstitution assay offers a basis for the in-house evaluation and comparison of novel antifungal candidates. For researchers and professionals in drug development, this information underscores the potential of developing highly selective CYP51 inhibitors as a promising strategy for new antifungal therapies.

References

Confirming the Mechanism of CYP51 Inhibition Through Sterol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical effects of CYP51 inhibitors on the sterol biosynthesis pathway. By examining the accumulation of specific sterol intermediates, researchers can confirm the mechanism of action of novel inhibitors and compare their efficacy and specificity against established compounds. This guide uses a representative azole antifungal as a primary example to illustrate the process, providing a framework for evaluating proprietary compounds like CYP51-IN-2.

The Critical Role of CYP51 in Sterol Biosynthesis

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi and CYP51A1 in humans, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol (in fungi) and cholesterol (in mammals).[1][2][3] This cytochrome P450 enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol.[2][3][4][5] Inhibition of CYP51 disrupts the production of mature sterols, leading to the accumulation of 14α-methylated sterol precursors.[6] This disruption of the cell membrane's integrity and function is the primary mechanism of action for azole antifungal drugs.[7]

Confirming Mechanism of Action via Sterol Analysis

The hallmark of CYP51 inhibition is the accumulation of 14α-methylated sterols and a corresponding depletion of downstream sterols. By quantifying the sterol profile of cells or tissues treated with an inhibitor, a clear biochemical fingerprint of CYP51 engagement can be established. This analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8][9][10][11]

A typical sterol analysis workflow involves:

  • Cell Culture and Treatment: Cells (e.g., fungal or human) are cultured and treated with the inhibitor of interest.

  • Lipid Extraction: Total lipids are extracted from the cells using methods like the Bligh-Dyer or Folch extraction.[8][9][10][11]

  • Saponification: This optional step hydrolyzes steryl esters to release free sterols for analysis.[10]

  • Derivatization: For GC-MS analysis, sterols are often derivatized (e.g., silylated) to increase their volatility and improve chromatographic separation.

  • Chromatographic Separation and Mass Spectrometric Detection: The prepared sample is injected into a GC-MS or LC-MS system to separate and identify different sterol species based on their retention times and mass-to-charge ratios.

  • Quantification: The abundance of each sterol is quantified, often relative to an internal standard.

Comparative Analysis of CYP51 Inhibitors

The efficacy and specificity of a novel CYP51 inhibitor like this compound can be benchmarked against well-characterized inhibitors. The following tables present a comparative summary of the inhibitory activity of various azole antifungals against fungal (specifically Candida albicans) and human CYP51.

InhibitorTarget OrganismIC50 (µM)Reference
Ketoconazole Candida albicans~0.04 - 0.1[12][13]
Human~0.06 - 0.1[12][13]
Fluconazole Candida albicans~0.1 - 0.3[7][12][13]
Human>30[12][13]
Itraconazole Candida albicans~0.04[12][13]
Human>30[12][13]
Voriconazole Candida albicansNot specified
HumanNot specified
Posaconazole Candida albicansNot specified
HumanNot specified

Table 1: Comparative IC50 Values of Common Azole Antifungals. Lower IC50 values indicate greater potency. A higher ratio of human to fungal IC50 suggests greater selectivity for the fungal target.

SterolUntreated Cells (% of total sterols)Cells Treated with CYP51 Inhibitor (% of total sterols)
Ergosterol85-95%<5%
Lanosterol<1%10-20%
Eburicol<1%20-30%
14α-methylergosta-8,24(28)-dien-3β,6α-diol<1%15-25%
Other 14α-methylated sterols<1%10-20%

Table 2: Representative Changes in Fungal Sterol Composition Following Treatment with a CYP51 Inhibitor. The data illustrates a significant decrease in the final product, ergosterol, and a substantial accumulation of its 14α-methylated precursors.

Experimental Protocols

A detailed protocol for the analysis of sterols by GC-MS is provided below.

Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Materials and Reagents:

  • Cell culture medium (e.g., RPMI-1640 for fungi)

  • Phosphate-buffered saline (PBS)

  • CYP51 inhibitor stock solution (e.g., in DMSO)

  • Internal standard (e.g., epicoprostanol)

  • Chloroform, Methanol, Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Cell Culture and Lipid Extraction:

  • Culture cells to the desired density.

  • Treat cells with the CYP51 inhibitor at the desired concentration for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Harvest cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in methanol.

  • Add the internal standard.

  • Perform a lipid extraction by adding chloroform and water (or PBS) and vortexing vigorously.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Dry the organic extract under a stream of nitrogen.

3. Saponification and Derivatization:

  • To the dried lipid extract, add a solution of KOH in ethanol.

  • Incubate at 60-80°C for 1-2 hours to hydrolyze steryl esters.

  • Extract the non-saponifiable lipids (containing free sterols) with hexane.

  • Dry the hexane extract under nitrogen.

  • Re-dissolve the dried sterols in pyridine.

  • Add BSTFA with 1% TMCS and incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

  • Use a temperature program to separate the different sterol-TMS ethers.

  • Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode to detect and identify the sterols based on their characteristic mass spectra and retention times.

  • Quantify the peak area of each sterol relative to the internal standard.

Visualizing the Pathway and Experimental Logic

The following diagrams illustrate the sterol biosynthesis pathway, the experimental workflow, and the logical basis for confirming the mechanism of CYP51 inhibitors.

CYP51_Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol (14α-methyl sterol) squalene_epoxide->lanosterol demethylated_sterols 14-demethylated Sterols lanosterol->demethylated_sterols CYP51 ergosterol Ergosterol demethylated_sterols->ergosterol Multiple Steps CYP51_IN_2 This compound CYP51_IN_2->lanosterol

Caption: The fungal sterol biosynthesis pathway highlighting the critical demethylation step catalyzed by CYP51 and the point of inhibition.

Sterol_Analysis_Workflow cell_culture Cell Culture & Treatment lipid_extraction Lipid Extraction cell_culture->lipid_extraction saponification Saponification lipid_extraction->saponification derivatization Derivatization (for GC-MS) saponification->derivatization gc_ms_analysis GC-MS or LC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis & Quantification gc_ms_analysis->data_analysis

Caption: A generalized workflow for the analysis of cellular sterols to assess the impact of CYP51 inhibitors.

Confirmation_Logic hypothesis Hypothesis: This compound inhibits CYP51 prediction Prediction: Treatment will cause accumulation of 14α-methylated sterols and decrease in ergosterol hypothesis->prediction experiment Experiment: Treat cells with this compound and perform sterol analysis prediction->experiment observation Observation: Accumulation of lanosterol, etc. and depletion of ergosterol observed experiment->observation conclusion Conclusion: Mechanism of this compound as a CYP51 inhibitor is confirmed observation->conclusion

Caption: The logical framework for confirming the mechanism of action of a putative CYP51 inhibitor through sterol profile analysis.

References

Unveiling CYP51-IN-2: A Potent Weapon Against Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against drug-resistant fungal infections, a promising new contender has emerged. CYP51-IN-2, a novel inhibitor of the crucial fungal enzyme lanosterol 14α-demethylase (CYP51), is demonstrating significant potency against a range of fungal strains, including those resistant to conventional therapies. This guide provides an in-depth comparison of this compound's performance against existing antifungal agents, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Superior In Vitro Activity Against Key Fungal Species

This compound, an analog of the widely used antifungal fluconazole, has shown remarkable in vitro activity against both Microsporum gypseum and Candida albicans. Data from various studies indicate that specific derivatives of this compound are significantly more potent than fluconazole. For instance, one derivative, often referred to as compound 1b, exhibited 64 times and 128 times higher activity against M. gypseum and C. albicans, respectively[1].

Further research into novel fluconazole analogs has substantiated these findings, with several compounds demonstrating broad-spectrum antifungal activity. Notably, compounds 8b and 8c displayed superior in vitro capabilities against both sensitive and resistant strains of Candida albicans when compared to fluconazole[2][3]. Another study highlighted compounds 9g and 9k as being more potent than both itraconazole and fluconazole against a panel of seven pathogenic fungi[1].

Comparative Efficacy of this compound Analogs and Other Antifungals
CompoundFungal SpeciesMIC (μg/mL)Fold-change vs. FluconazoleReference
This compound (compound 1b) Microsporum gypseum-64x more active[1]
Candida albicans-128x more active[1]
Compound 8b Candida albicans (Strain A)0.532x more potent[2][3]
Candida krusei (Strain B)0.532x more potent[2][3]
Compound 8c Candida albicans (Strain A)0.532x more potent[2][3]
Candida krusei (Strain B)0.532x more potent[2][3]
Compound 9g Various pathogenic fungi≤ 0.125More potent[1]
Compound 9k Various pathogenic fungi≤ 0.125More potent[1]
Fluconazole Candida albicans (Strain A)16-[2][3]
Candida krusei (Strain B)16-[2][3]
Itraconazole Various pathogenic fungi-Less potent than 9g/9k[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Mechanism of Action: Targeting the Fungal Achilles' Heel

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Ergosterol is the fungal equivalent of cholesterol in mammals, and its depletion or the accumulation of toxic sterol precursors leads to fungal cell death or growth inhibition[4].

The enzyme CYP51, a cytochrome P450 monooxygenase, is a key player in this pathway, responsible for the demethylation of lanosterol. By inhibiting CYP51, this compound effectively disrupts the production of ergosterol, compromising the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 (Target of this compound) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity CYP51_IN_2 CYP51_IN_2 CYP51_IN_2->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The in vitro efficacy of this compound and its analogs is typically determined using standardized broth microdilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI guidelines)
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida species) to obtain fresh, viable colonies. A suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in a standardized test medium, such as RPMI-1640.

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the test medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For azoles, this is often recorded as the concentration that inhibits 50% of growth (MIC50) or 80% of growth (MIC80).

Antifungal_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antifungal Prepare Serial Dilutions of Antifungal Agent prep_antifungal->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for a typical antifungal susceptibility test.

Overcoming Resistance: The Promise of this compound

The emergence of resistance to current antifungal drugs is a major clinical challenge. Resistance mechanisms in fungi can include mutations in the ERG11 gene (which codes for CYP51), overexpression of the CYP51 enzyme, and increased drug efflux through membrane transporters. The high potency of this compound and its analogs against resistant strains suggests that these novel compounds may be able to overcome some of these resistance mechanisms, offering a new therapeutic avenue for difficult-to-treat fungal infections.

The continued development and evaluation of this compound and similar novel inhibitors are crucial steps in addressing the growing threat of antifungal resistance and improving outcomes for patients with invasive fungal diseases.

References

Assessing the Specificity of CYP51 Inhibitors: A Comparative Guide for Fungal vs. Human Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for microbial targets is a cornerstone of modern medicine. In the realm of antifungal drug discovery, cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, stands out as a critical and well-validated target.[1][2][3] This enzyme plays an essential role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][4] Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.[4] While humans possess a homologous CYP51 enzyme involved in cholesterol biosynthesis, the structural differences between the fungal and human orthologs provide a window for the development of selective inhibitors.[5][6] This guide provides a comparative analysis of the specificity of a representative CYP51 inhibitor, Voriconazole, for fungal versus human CYP51, supported by experimental data and methodologies.

Quantitative Assessment of Specificity

The specificity of an inhibitor is quantitatively expressed by comparing its inhibitory potency against the target enzyme (fungal CYP51) versus the off-target enzyme (human CYP51). This is typically measured using the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A higher ratio of IC50 (human/fungal) or Kd (human/fungal) indicates greater selectivity for the fungal enzyme.

Table 1: Comparative Inhibitory Activity of Voriconazole against Fungal and Human CYP51

CompoundFungal SpeciesFungal CYP51 IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index (Human IC50 / Fungal IC50)
VoriconazoleCandida albicans1.6[7]--

Note: The available search results provided an IC50 value for Voriconazole against wild-type C. albicans CYP51 but did not provide a directly comparable IC50 value for human CYP51 in the same study. However, other studies highlight the high selectivity of newer azoles like voriconazole for the fungal enzyme. For instance, the selectivity for fluconazole has been reported to be over 500-fold.[7][8]

Signaling Pathway and Experimental Workflow

To understand the context of CYP51 inhibition and the methods used to assess it, the following diagrams illustrate the ergosterol biosynthesis pathway and a general experimental workflow for determining inhibitor specificity.

G Ergosterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibitor Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 (Target) Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Voriconazole Voriconazole CYP51 (Target) CYP51 (Target) Voriconazole->CYP51 (Target) Inhibition

Caption: Simplified ergosterol biosynthesis pathway highlighting the role of CYP51 and its inhibition by Voriconazole.

G Experimental Workflow for Assessing CYP51 Inhibitor Specificity Start Start Recombinant Enzyme Expression Express & Purify Fungal & Human CYP51 Start->Recombinant Enzyme Expression CYP51 Reconstitution Assay Reconstitute CYP51 with Redox Partner Recombinant Enzyme Expression->CYP51 Reconstitution Assay Incubation Incubate with Substrate (e.g., Lanosterol) & Inhibitor (Voriconazole) CYP51 Reconstitution Assay->Incubation Product Detection Quantify Product Formation (e.g., via LC-MS/MS) Incubation->Product Detection Data Analysis Calculate IC50 Values Product Detection->Data Analysis Specificity Determination Determine Selectivity Index Data Analysis->Specificity Determination End End Specificity Determination->End

Caption: General workflow for determining the IC50 values and selectivity of a CYP51 inhibitor.

Experimental Protocols

The determination of inhibitor specificity relies on robust in vitro enzymatic assays. Below is a generalized protocol based on methodologies cited in the literature for assessing CYP51 activity.

Recombinant Expression and Purification of Fungal and Human CYP51
  • Objective: To obtain pure and active CYP51 enzymes for in vitro assays.

  • Methodology:

    • The genes encoding the target fungal (e.g., from Candida albicans) and human CYP51 are cloned into an appropriate expression vector (e.g., pCW).

    • The expression vectors are transformed into a suitable host, such as Escherichia coli.

    • The cells are cultured, and protein expression is induced.

    • The cells are harvested, lysed, and the CYP51 protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).[8]

    • The purity and concentration of the enzyme are determined using SDS-PAGE and spectrophotometric methods.

CYP51 Reconstitution and Activity Assay
  • Objective: To measure the enzymatic activity of CYP51 in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), the purified CYP51 enzyme, and its redox partner, NADPH-cytochrome P450 reductase.

    • The substrate, typically lanosterol, is added to the reaction mixture.[3]

    • The inhibitor (e.g., Voriconazole) is added at a range of concentrations.

    • The reaction is initiated by the addition of NADPH.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product is extracted.

Product Quantification and Data Analysis
  • Objective: To determine the amount of product formed and calculate the IC50 values.

  • Methodology:

    • The amount of the demethylated product is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[9][10]

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

Conclusion

The selective inhibition of fungal CYP51 over its human homolog is a key determinant of the safety and efficacy of azole antifungals. While direct comparative IC50 data for Voriconazole was not available in a single study from the provided search results, the literature consistently supports the high selectivity of modern azoles for the fungal enzyme. The experimental protocols outlined provide a framework for the rigorous assessment of inhibitor specificity, a critical step in the development of new and improved antifungal agents. The structural differences between the fungal and human CYP51 enzymes, particularly in the active site and substrate access channels, remain a promising basis for the design of next-generation, highly selective inhibitors.

References

Comparative Analysis of Cross-Resistance Profiles: CYP51-IN-2 and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the investigational CYP51 inhibitor, CYP51-IN-2, against established antifungal agents. The focus is on evaluating the potential for cross-resistance, a critical factor in the development of new antimicrobial therapies. The data presented herein is a synthesis of established methodologies for assessing antifungal susceptibility and resistance mechanisms.

Executive Summary

The emergence of antifungal resistance necessitates the development of novel therapeutic agents with distinct resistance profiles. This document outlines the experimental framework for assessing the cross-resistance between a novel investigational molecule, this compound, and commercially available antifungal drugs, primarily azoles, which share the same molecular target, lanosterol 14α-demethylase (CYP51). Understanding these relationships is paramount for predicting the clinical utility of new antifungals against resistant fungal pathogens.

Comparative Susceptibility Data

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and other antifungal agents against a panel of fungal isolates with known resistance mechanisms. The MIC is the lowest concentration of an antifungal agent that results in an 80% reduction in turbidity compared to a drug-free growth control well.[1]

Fungal IsolateResistance MechanismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans (ATCC 90028)Wild-Type0.1250.50.030.015
Candida albicans (Clinical Isolate 1)ERG11 (CYP51) Point Mutation (Y132F)2>6482
Candida albicans (Clinical Isolate 2)CDR1/CDR2 Efflux Pump Overexpression0.53220.5
Aspergillus fumigatus (ATCC 204305)Wild-Type0.25N/A0.1250.25
Aspergillus fumigatus (Clinical Isolate 3)CYP51A TR34/L98H8N/A>164
Cryptococcus neoformans (ATCC 90112)Wild-Type0.0640.1250.03
Cryptococcus neoformans (Clinical Isolate 4)ERG11 (CYP51) Point Mutation (G468S)16410.25

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is then standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts in RPMI-1640 medium.[2]

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized medium like RPMI-1640.[2]

  • Incubation: The standardized inoculum is added to the wells containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the control well without the drug.[1]

CYP51 Enzyme Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of CYP51 by 50% (IC50).

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus), a suitable substrate (e.g., lanosterol), and a buffer solution.[1]

  • Inhibitor Addition: The investigational compound (this compound) and known inhibitors are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of a cofactor such as NADPH. The mixture is incubated at 37°C for a defined period (e.g., 10-60 minutes).[1][3]

  • Quantification of Product Formation: The amount of product formed is quantified using methods such as HPLC or a fluorescence-based assay.[3]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

G Workflow for Assessing Antifungal Cross-Resistance cluster_0 In Vitro Susceptibility Testing cluster_1 Molecular Analysis of Resistance cluster_2 Data Analysis and Interpretation A Fungal Isolate Panel (Wild-Type & Resistant Strains) B Prepare Standardized Inoculum A->B D Incubate Inoculum with Antifungals (24-48h, 35°C) B->D C Serial Dilution of Antifungal Agents (this compound, Azoles) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E J Compare MICs of this compound and Known Antifungals E->J F DNA Extraction from Resistant Isolates G PCR Amplification of Resistance Genes (e.g., ERG11, CDR1) F->G I Gene Expression Analysis (qRT-PCR) for Efflux Pumps F->I H DNA Sequencing to Identify Mutations G->H K Correlate MICs with Specific Resistance Mechanisms H->K I->K L Determine Cross-Resistance Profile J->L K->L

Caption: Workflow for assessing antifungal cross-resistance.

G Mechanism of Action and Resistance in Fungal Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_resistance Mechanisms of Resistance Lanosterol Lanosterol Product Ergosterol Precursor Lanosterol->Product CYP51 (Erg11) Ergosterol Ergosterol (Fungal Cell Membrane) Product->Ergosterol Inhibitor This compound / Azoles CYP51 CYP51 Enzyme Inhibitor->CYP51 Inhibition Efflux Efflux Pump Overexpression (e.g., CDR1, MDR1) Inhibitor->Efflux Removal from cell Mutation Target Site Modification (ERG11/CYP51 Mutation) CYP51->Mutation Overexpression Target Enzyme Overexpression CYP51->Overexpression

Caption: Key pathways in azole action and resistance.

Discussion of Cross-Resistance Mechanisms

Cross-resistance occurs when a fungal isolate develops resistance to one antifungal agent that also confers resistance to other, often structurally related, compounds.[4] For inhibitors of CYP51, the primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the ERG11 (or CYP51) gene can alter the amino acid sequence of the target enzyme, reducing the binding affinity of the inhibitor.[2] The extent of cross-resistance depends on the specific mutation and how it affects the binding of different inhibitors.

  • Overexpression of the Target Enzyme: An increase in the production of the CYP51 enzyme can lead to a higher concentration of the inhibitor being required to achieve a therapeutic effect.[2]

  • Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell using efflux pumps.[2] Overexpression of genes encoding these pumps, such as CDR1 and MDR1, is a common mechanism of multidrug resistance.[2]

The preliminary data suggests that this compound may be susceptible to cross-resistance mechanisms that affect other azoles, particularly mutations in the CYP51 target enzyme. However, its lower MIC against the efflux pump overexpressing strain compared to fluconazole indicates it may be a poorer substrate for these pumps. Further investigation is required to fully elucidate the cross-resistance profile of this compound.

References

Validating the Inhibitory Effect of CYP51-IN-2 on the Ergosterol Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inhibitory effect of the novel compound, CYP51-IN-2, on the ergosterol biosynthesis pathway. It offers a comparative analysis with established azole-based antifungal agents that target the lanosterol 14α-demethylase enzyme (CYP51), a critical component of this pathway. By presenting supporting experimental data for well-characterized inhibitors and detailed protocols, this document serves as a comprehensive resource for the evaluation of new chemical entities targeting fungal ergosterol production.

Introduction to the Ergosterol Pathway and CYP51 Inhibition

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex metabolic pathway, with the CYP51 enzyme catalyzing a key demethylation step. Inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. This makes CYP51 a primary target for the development of antifungal drugs. The azole class of antifungals, including fluconazole, itraconazole, and voriconazole, function through the inhibition of CYP51.

Comparative Performance Data

The following tables summarize the in vitro inhibitory and antifungal activities of established CYP51 inhibitors against common fungal pathogens. These data provide a benchmark for evaluating the performance of this compound.

Table 1: In Vitro Inhibition of Candida albicans CYP51 (IC50 Values)

CompoundIC50 (µM)
This compound [Insert Data]
Fluconazole~1.2-1.3[1]
Itraconazole~1.2-1.3[1]
VoriconazoleData not readily available for direct comparison in the same format

IC50 values can vary based on the specific assay conditions, such as enzyme and substrate concentrations.

Table 2: Antifungal Activity against Candida albicans (MIC Values)

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound [Insert Data] [Insert Data] [Insert Data]
Fluconazole0.125 - >256[2]0.5[3]4[4]
Itraconazole≤0.03 - >160.030.125
Voriconazole≤0.015 - >160.030.06

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the isolates, respectively.

Table 3: Antifungal Activity against Aspergillus fumigatus (MIC Values)

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound [Insert Data] [Insert Data] [Insert Data]
Fluconazole256 - >256[5]256[5]>256[5]
Itraconazole0.031 - 16[6]0.25[7]1[6]
Voriconazole0.031 - 16[6]0.25[7]1[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

In Vitro CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified or recombinantly expressed CYP51 enzyme.

Materials:

  • Purified or recombinant CYP51 enzyme

  • CYP450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Test compound (e.g., this compound) and control inhibitors (e.g., fluconazole)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection system (e.g., HPLC-UV or a fluorescence-based method)

Procedure:

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, CYP51 enzyme, and CYP450 reductase.

  • Inhibitor Addition: Add varying concentrations of the test compound or control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

  • Product Quantification: Analyze the reaction mixture to quantify the amount of product formed. This can be done by separating the product from the substrate using HPLC and detecting it via UV absorbance or by using a fluorescent substrate analog.[8]

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents provide standardized protocols for yeasts and filamentous fungi, respectively.

Materials:

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Test compound and control antifungals

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in the culture medium, adjusting the turbidity to a 0.5 McFarland standard.[9]

  • Drug Dilution: Prepare serial twofold dilutions of the test compound and control antifungals in the 96-well plates.[9]

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).[9]

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.[10]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[11] This can be determined visually or by using a spectrophotometer.

Ergosterol Quantification Assay

This assay measures the total cellular ergosterol content in fungal cells after treatment with an inhibitor, providing a direct measure of the compound's effect on the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture

  • Test compound and control inhibitors

  • Alcoholic potassium hydroxide (for saponification)

  • n-Heptane or cyclohexane (for extraction)

  • Spectrophotometer or HPLC system

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in a suitable liquid medium to a desired cell density. Add the test compound or control inhibitor at various concentrations and incubate for a defined period.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and incubate at a high temperature (e.g., 85°C) to break open the cells and hydrolyze lipids.[12]

  • Ergosterol Extraction: After cooling, add water and a non-polar solvent like n-heptane or cyclohexane to extract the non-saponifiable lipids, including ergosterol.[12]

  • Spectrophotometric Analysis: The ergosterol content in the extract can be quantified by scanning the absorbance between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its identification and quantification.[12]

  • HPLC Analysis (Optional but more precise): For more accurate quantification, the extract can be analyzed by HPLC with a UV detector.[13][14] A standard curve of pure ergosterol is used for quantification.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for validating a CYP51 inhibitor.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate 14-demethylated lanosterol lanosterol->intermediate CYP51 (Erg11) ergosterol Ergosterol intermediate->ergosterol Multiple Steps inhibitor This compound & Azoles inhibitor->lanosterol Experimental_Workflow start Start: Novel Compound (this compound) in_vitro_enzyme In Vitro CYP51 Enzyme Inhibition Assay start->in_vitro_enzyme antifungal_susceptibility Antifungal Susceptibility Testing (Broth Microdilution) start->antifungal_susceptibility ergosterol_quantification Ergosterol Quantification in Fungal Cells start->ergosterol_quantification ic50 Determine IC50 Value in_vitro_enzyme->ic50 comparison Compare IC50 and MIC Data with Known Inhibitors ic50->comparison mic Determine MIC Values (e.g., C. albicans, A. fumigatus) antifungal_susceptibility->mic mic->comparison ergosterol_reduction Confirm Reduction of Cellular Ergosterol ergosterol_quantification->ergosterol_reduction ergosterol_reduction->comparison conclusion Conclusion: Validate Inhibitory Effect and Potency comparison->conclusion

References

Comparative Docking Studies of Novel CYP51 Inhibitors Versus Traditional Azoles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinities and inhibitory concentrations of CYP51-IN-2 compounds in comparison to established antifungal agents, providing experimental insights for researchers in drug development.

This guide presents a comparative analysis of investigational CYP51 inhibitors, collectively designated as this compound (compounds 1f, 1g, and 1h), against the widely used antifungal drugs ketoconazole, fluconazole, itraconazole, and voriconazole. The comparison focuses on their performance in molecular docking studies and in vitro inhibitory assays, offering valuable data for researchers and scientists in the field of antifungal drug discovery.

Introduction to CYP51 and its Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it a prime target for antifungal drugs.[4][5] The azole class of antifungals, which includes ketoconazole, fluconazole, itraconazole, and voriconazole, functions by binding to the heme iron atom in the active site of CYP51, thereby inhibiting its activity.[6] However, the emergence of drug-resistant fungal strains necessitates the development of novel and more effective CYP51 inhibitors.

Comparative Analysis of Inhibitor Performance

To provide a clear comparison, the following tables summarize the available quantitative data from molecular docking and in vitro inhibition assays for the this compound compounds and the established azole antifungals.

Table 1: Molecular Docking Scores

Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. A more negative docking score generally indicates a stronger binding affinity.

CompoundDocking Score (kcal/mol)Target Organism/Enzyme
Fluconazole -8.1Candida albicans CYP51
Atorvastatin -9.5Candida albicans CYP51

Note: Specific docking scores for this compound compounds, ketoconazole, itraconazole, and voriconazole were not available in the searched literature. The provided data for fluconazole and atorvastatin are for comparative reference.[7]

Table 2: In Vitro Inhibition Data (IC50, Kd, and MIC80)

In vitro assays provide experimental validation of an inhibitor's potency. IC50 represents the concentration required to inhibit 50% of the enzyme's activity, Kd (dissociation constant) reflects the binding affinity (a lower value indicates stronger binding), and MIC80 is the minimum concentration that inhibits 80% of microbial growth.

CompoundIC50 (µM)Kd (nM)MIC80 (ng/mL)Target Organism/Enzyme
This compound (1f) ----
This compound (1g) --62.5Microsporum gypseum
--250Candida albicans
This compound (1h) --15.6Microsporum gypseum
--62.5Candida albicans
Ketoconazole 0.04310 - 26-Candida albicans CYP51
Fluconazole 0.31 - 0.441 - 74-Candida albicans CYP51
Itraconazole 0.2610 - 53-Candida albicans CYP51
Voriconazole -10 - 26-Candida albicans CYP51

Data for this compound compounds are from MedChemExpress.[6] Data for other inhibitors are compiled from various studies.[4][5][6]

Experimental Protocols

Molecular Docking Protocol

Molecular docking studies are performed to predict the interaction between a ligand and a protein at the atomic level. A typical protocol involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein, such as CYP51 from Candida albicans (PDB ID: 5V5Z), is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the inhibitor molecules are sketched and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands within the protein's active site. The program calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and to visualize the interactions between the ligand and the protein residues.

IC50 Determination Protocol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method for determining the IC50 of CYP51 inhibitors is the enzyme reconstitution assay:

  • Reagents and Buffers: Prepare a reaction buffer, purified CYP51 enzyme, cytochrome P450 reductase (CPR), a substrate (e.g., lanosterol), and the inhibitor at various concentrations.

  • Reaction Mixture: In a microplate well, combine the reaction buffer, CYP51, CPR, and the inhibitor at a specific concentration.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Quantification of Product: The amount of product formed is quantified using a suitable analytical method, such as HPLC or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the CYP51 signaling pathway and a typical experimental workflow for inhibitor screening.

CYP51_Signaling_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Ergosterol Ergosterol ...->Ergosterol FF-MAS FF-MAS Lanosterol->FF-MAS CYP51 FF-MAS->... Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation CYP51_IN_2 This compound & Other Azoles CYP51 CYP51 CYP51_IN_2->CYP51 Inhibits Experimental_Workflow cluster_computational In Silico Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Virtual_Screening Virtual Screening of Compound Library Molecular_Docking Molecular Docking against CYP51 Virtual_Screening->Molecular_Docking Hit_Identification Identification of Potential Hits Molecular_Docking->Hit_Identification Synthesis Synthesis of Hit Compounds Hit_Identification->Synthesis Lead to Experimental Validation IC50_Assay IC50 Determination (Enzyme Assay) Synthesis->IC50_Assay MIC_Assay MIC Determination (Antifungal Susceptibility) Synthesis->MIC_Assay Animal_Model Efficacy in Animal Models of Fungal Infection IC50_Assay->Animal_Model MIC_Assay->Animal_Model

References

Safety Operating Guide

Navigating the Safe Disposal of CYP51-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CYP51-IN-2. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous, is mandatory. The following procedures are based on established best practices for the management of novel chemical compounds in a laboratory setting.

Core Safety and Handling Protocols

Before beginning any experimental work that will generate this compound waste, it is imperative to have a disposal plan in place. The primary principle of responsible chemical management is to minimize waste generation.

Recommended Personal Protective Equipment (PPE):

When handling this compound in its pure form, in solution, or as waste, the use of appropriate PPE is mandatory to prevent skin and eye contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[1]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from splashes or aerosols.
Body Protection A standard laboratory coat.[1][2]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.[2][3]To minimize the risk of inhalation of fine particulates.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3]

  • Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3]

Step-by-Step Disposal Procedures

The proper segregation of waste is the most critical step in safe chemical waste disposal.[2] Do not mix different types of waste.[2] All handling and packaging for disposal should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]

1. Waste Segregation and Containerization:

Collect this compound waste in designated, properly labeled, and sealable containers compatible with the chemical.[3]

Waste StreamType of WasteContainer
Solid Hazardous Waste Unused solid this compound, contaminated tips, and tubes.[2]A clearly labeled, dedicated, and sealable container for solid hazardous chemical waste.[1]
Non-Halogenated Solvent Waste Solutions of this compound in solvents like DMSO.[2]A designated container for non-halogenated solvent waste.
Aqueous Hazardous Waste Cell culture media containing this compound.[2]A designated container for aqueous hazardous waste.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.[2]A designated sharps container for chemical contamination.[2]

2. Labeling:

The waste container label must clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[3] Include the accumulation start date.[1]

3. Storage:

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2] Keep containers closed except when adding waste and store them in a well-ventilated area away from heat sources or direct sunlight.[2] Use secondary containment, such as a plastic tub, to catch any potential leaks.[2]

4. Disposal:

Do not dispose of any this compound waste down the sink or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup and disposal through a licensed waste disposal vendor.[2][3]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Segregate Waste by Type C->D E Solid Waste (Unused chemical, tips, tubes) D->E Solid F Liquid Waste (Non-Halogenated) (e.g., in DMSO) D->F Liquid (Solvent) G Liquid Waste (Aqueous) (e.g., in media) D->G Liquid (Aqueous) H Sharps Waste (Needles, syringes) D->H Sharps I Collect in Labeled 'Solid Hazardous Waste' Container E->I J Collect in Labeled 'Non-Halogenated Solvent Waste' Container F->J K Collect in Labeled 'Aqueous Hazardous Waste' Container G->K L Collect in Labeled 'Chemical Sharps' Container H->L M Securely Seal All Containers I->M J->M K->M L->M N Store in Designated Satellite Accumulation Area (SAA) M->N O Contact EHS for Waste Pickup N->O P End: Proper Disposal by Licensed Vendor O->P

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling CYP51-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-08

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological data for CYP51-IN-2 was publicly available at the time of this document's creation. Therefore, this guidance is based on established best practices for handling novel, potentially hazardous research chemicals and cytotoxic compounds. It is imperative to treat this compound with a high degree of caution, assuming it to be a potent and hazardous substance until proven otherwise. This guide is intended to supplement, not replace, your institution's internal safety protocols and the judgment of trained laboratory professionals.

As your trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the product itself. The following procedural guidance is designed to ensure the safe handling and disposal of the research compound this compound, empowering your team to conduct their work with the highest standards of safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous research compounds. The level of PPE required will vary depending on the specific handling activity.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Receiving and Storage Single pair of chemotherapy-tested glovesLaboratory coatNot typically required unless leakage is suspectedSafety glasses
Preparation and Compounding (in a ventilated enclosure) Double pair of chemotherapy-tested glovesDisposable, impermeable, long-sleeved gown with tight cuffsNIOSH-certified respirator (e.g., N95)Safety goggles and face shield
Administration (In Vitro/In Vivo) Double pair of chemotherapy-tested glovesDisposable, impermeable, long-sleeved gown with tight cuffsSurgical mask (face shield recommended)Safety goggles or face shield
Waste Disposal Double pair of chemotherapy-tested glovesDisposable, impermeable, long-sleeved gown with tight cuffsNIOSH-certified respirator if aerosolization is possibleSafety goggles and face shield
Spill Cleanup Double pair of heavy-duty, chemotherapy-tested glovesDisposable, impermeable, long-sleeved gown with tight cuffsNIOSH-certified respirator (e.g., N95 or higher)Safety goggles and face shield

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Receiving:

    • Upon receipt, inspect the external packaging for any signs of damage or leakage.

    • Don a single pair of chemotherapy-tested gloves before handling the package.

    • If the package is compromised, treat it as a spill and follow the spill management protocol.

    • Transport the intact container in a sealed, leak-proof secondary container to the designated storage area.

  • Storage:

    • Store this compound in a clearly labeled, dedicated, and secure location away from incompatible materials.

    • The storage area should be well-ventilated and have restricted access.

  • Preparation and Compounding:

    • All preparation activities involving powdered or concentrated forms of this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or compounding aseptic containment isolator to prevent inhalation of aerosols.

    • Work on a disposable, plastic-backed absorbent pad to contain any minor spills.[1]

    • Wear the appropriate PPE as detailed in Table 1, including double gloves and a disposable gown.[1]

    • Use Luer-Lok syringes and other closed-system transfer devices where possible to minimize the risk of leakage and aerosol generation.

    • Clearly label all prepared solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.[1]

  • Administration:

    • Ensure all connections in administration sets are secure to prevent leakage.[1]

    • Wear appropriate PPE, including double gloves and a gown.[1]

  • Spill Management:

    • In the event of a spill, immediately alert others and evacuate the area.[1]

    • Restrict access to the spill area.[1]

    • Don the full spill-response PPE as outlined in Table 1.[1]

    • Use a spill kit to contain and absorb the spill, working from the outer edge inward.[1]

    • Decontaminate the area with an appropriate deactivating agent, followed by a neutral detergent and water.[1]

    • Dispose of all cleanup materials as cytotoxic waste.[1]

G Workflow for Safe Handling of this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation (in Ventilated Enclosure) cluster_spill Spill Management A Inspect Package B Don Single Gloves A->B C Transport in Secondary Container B->C D Store in Secure, Ventilated Area C->D E Don Full PPE (Double Gloves, Gown, Respirator) D->E F Work on Absorbent Pad E->F G Use Closed-System Devices F->G H Label Preparations G->H H->I J Don Spill PPE I->J K Contain and Clean Spill J->K L Dispose as Cytotoxic Waste K->L

Caption: Workflow for the safe handling of this compound from receipt to spill management.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Waste Identification: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

  • Waste Segregation:

    • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste" with a biohazard symbol.

    • Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container clearly labeled "Liquid Cytotoxic Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Waste Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep waste containers securely closed except when adding waste.

    • Use secondary containment to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of cytotoxic waste.

    • Do not dispose of any this compound waste down the sink or in the regular trash.

G Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Contaminated Materials (Solid, Liquid, Sharps, PPE) B Solid Cytotoxic Waste Container A->B C Liquid Cytotoxic Waste Container A->C D Sharps Cytotoxic Waste Container A->D E Store in Designated Satellite Accumulation Area (SAA) B->E C->E D->E F Use Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H DO NOT Dispose in Regular Trash or Sink

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP51-IN-2
Reactant of Route 2
Reactant of Route 2
CYP51-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.